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  • Product: 5-(Ethylamino)pentanoic acid hydrochloride
  • CAS: 854878-81-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 5-(Ethylamino)pentanoic acid hydrochloride

Executive Summary 5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is a specialized synthetic building block and amino acid derivative utilized extensively in advanced drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is a specialized synthetic building block and amino acid derivative utilized extensively in advanced drug discovery. Characterized by a five-carbon aliphatic chain terminating in a carboxylic acid and an N-ethyl substituted amine, it serves as a critical intermediate in the development of peptidomimetics, GABAergic modulators, and novel active pharmaceutical ingredients (APIs)[1]. This whitepaper provides a rigorous examination of its molecular architecture, a self-validating synthetic protocol, and its pharmacological potential.

Core Molecular Architecture & Physicochemical Properties

The core structure of 5-(ethylamino)pentanoic acid hydrochloride (SMILES: Cl.CCNCCCCC(=O)O) is fundamentally an N-alkylated homolog of 5-aminopentanoic acid (also known as 5-aminovaleric acid)[2]. The strategic addition of the ethyl group to the terminal amine introduces significant physicochemical shifts that are highly relevant to pharmacokinetic modeling:

  • Lipophilicity: The ethyl moiety increases the overall hydrophobicity of the molecule. While the unalkylated 5-aminopentanoic acid has a negative LogP (-1.2), the ethylated derivative shifts the estimated LogP to approximately +0.5, favoring membrane permeability[1].

  • Basicity: The electron-donating nature of the ethyl group increases the electron density on the nitrogen atom, slightly elevating its pKa compared to the unalkylated precursor[1].

  • Salt Formulation: Isolating the compound as a hydrochloride salt ( C7​H16​ClNO2​ ) increases its molecular weight to 181.66 g/mol and ensures high aqueous solubility and crystalline stability, overcoming the hygroscopic tendencies of the zwitterionic free base.

Quantitative Structural Comparison

The following table summarizes the critical quantitative differences between the ethylated target compound and its unalkylated reference standard[1][2].

Property5-(Ethylamino)pentanoic Acid HCl5-Aminopentanoic Acid HCl (Reference)
CAS Number 854878-81-2660-88-8
Molecular Formula C7​H16​ClNO2​ C5​H12​ClNO2​
Molecular Weight 181.66 g/mol 153.61 g/mol
SMILES Cl.CCNCCCCC(=O)OCl.NCCCCC(=O)O
Functional Groups -COOH, -NH₂⁺-CH₂CH₃, Cl⁻-COOH, -NH₃⁺, Cl⁻
Estimated LogP (Free Base) ~ +0.5-1.2

Synthetic Methodologies & Experimental Protocols

Direct alkylation of 5-aminopentanoic acid with ethyl halides is notoriously inefficient due to the high probability of over-alkylation, which yields a mixture of secondary, tertiary, and quaternary amines. To ensure absolute mono-ethylation, a reductive amination pathway utilizing 5-oxopentanoic acid and ethylamine is the gold standard[1].

Protocol: Reductive Amination & Hydrochloride Salt Formation

This protocol is designed as a self-validating system. Each step includes specific conditions chosen to prevent side reactions and ensure high-purity isolation.

  • Step 1: Imine Formation

    • Action: Dissolve 1.0 equivalent of 5-oxopentanoic acid in anhydrous methanol. Add 1.1 equivalents of ethylamine (as a solution in methanol or THF) and stir at room temperature for 2 hours.

    • Causality: Anhydrous conditions are critical to drive the equilibrium forward and prevent the hydrolysis of the transient imine back to the starting ketone. Methanol stabilizes the intermediate through hydrogen bonding.

  • Step 2: Selective Reduction

    • Action: Cool the reaction mixture to 0°C. Introduce 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3​ is chosen over stronger reducing agents like NaBH4​ because it selectively reduces imines/iminium ions in the presence of aldehydes/ketones and strictly avoids reducing the carboxylic acid moiety. The low temperature controls the exothermic reaction and minimizes degradation.

  • Step 3: Workup and Isolation of Free Base

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Causality: The mild basic quench neutralizes excess reducing agent and ensures the secondary amino group is deprotonated. This allows the zwitterion to be partitioned effectively into the organic phase, separating it from inorganic boron salts.

  • Step 4: Hydrochloride Salt Formation

    • Action: Dissolve the crude free base in dry diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under high vacuum.

    • Causality: Converting the zwitterionic free base into the hydrochloride salt dramatically improves crystalline stability, reduces hygroscopicity, and enhances aqueous solubility for downstream biological assays.

Synthesis A 5-Oxopentanoic Acid + Ethylamine B Imine Intermediate Formation A->B MeOH, RT C Reduction (NaBH(OAc)3) B->C Selective Reduction D Free Base Zwitterion C->D Workup E HCl Treatment (Precipitation) D->E Ethereal HCl F 5-(Ethylamino)pentanoic Acid HCl E->F Crystallization

Fig 1: Reductive amination workflow for 5-(Ethylamino)pentanoic acid HCl synthesis.

Pharmacological Relevance & Applications

As a structural analog of 5-aminopentanoic acid—a known weak GABA-A receptor agonist and antifibrinolytic agent—the N-ethyl derivative presents unique pharmacological opportunities[1].

  • Neurological Targeting: The enhanced lipophilicity driven by the ethyl group theoretically improves blood-brain barrier (BBB) penetration. This makes it a compelling candidate for synthesizing next-generation GABAergic modulators or gabapentinoid analogs[1].

  • Protease Inhibition: 5-Aminopentanoic acid competitively inhibits plasminogen activation. The larger hydrophobic pocket created by the ethyl substitution may alter binding affinity to serine proteases, offering a vector for novel antifibrinolytic drug design[1].

Pharma cluster_0 Physicochemical Modulation A 5-(Ethylamino)pentanoic Acid B Increased Lipophilicity (Ethyl Group) A->B C Altered pKa (~10.5 to ~10.8) A->C D Enhanced BBB Penetration B->D F Plasminogen Activation Inhibition C->F Antifibrinolytic Potential E GABA-A Receptor Modulation D->E Neurological Targeting

Fig 2: Physicochemical modulation and predicted pharmacological pathways of the analog.

Analytical Characterization

To validate the integrity of the synthesized 5-(ethylamino)pentanoic acid hydrochloride, the following analytical benchmarks must be met to ensure the self-validating nature of the protocol:

  • ¹H NMR (D₂O): Expect a triplet around 3.0 ppm corresponding to the CH2​ adjacent to the secondary amine, and a quartet around 3.1 ppm for the CH2​ of the ethyl group. The terminal methyl group should appear as a distinct triplet near 1.2 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 146.2, representing the intact free base[1].

  • HPLC: Utilizing a reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% TFA) will ensure sharp peak resolution, mitigating the peak tailing common with secondary amines.

References

  • [2] Title: 5-(ethylamino)pentanoic acid hydrochloride | 854878-81-2 | Buy Now - Molport Source: Molport URL: [Link]

Sources

Exploratory

The Molecular Pharmacology of 5-(Ethylamino)pentanoic Acid Hydrochloride: An In Vitro Mechanistic Whitepaper

Executive Summary 5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA·HCl) is a synthetic, N-alkylated derivative of 5-aminopentanoic acid (also known as 5-aminovaleric acid or DAVA). While its parent compound is recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA·HCl) is a synthetic, N-alkylated derivative of 5-aminopentanoic acid (also known as 5-aminovaleric acid or DAVA). While its parent compound is recognized as a weak γ-aminobutyric acid (GABA) agonist and an antifibrinolytic lysine analog, the addition of an ethyl group at the terminal amine fundamentally alters its physicochemical profile and receptor binding kinetics. This whitepaper elucidates the dual in vitro mechanisms of action of 5-EAPA—GABAergic neuromodulation and plasminogen inhibition—providing detailed, self-validating experimental protocols to guide preclinical drug development.

Molecular Architecture & Physicochemical Causality

To understand the in vitro behavior of 5-EAPA, we must first analyze how its structural divergence from 5-aminopentanoic acid dictates its pharmacological causality. 5-aminopentanoic acid is an endogenous lysine degradation product and a known weak inhibitor of the blood clotting pathway[1].

By substituting a hydrogen atom on the terminal amine with an ethyl group, the molecule's lipophilicity is significantly enhanced. The ethyl group's electron-donating effect alters the basicity of the amino group, while its steric bulk changes how the molecule docks into highly conserved protein pockets[2].

Table 1: Comparative Physicochemical Profiling
Property5-Aminopentanoic Acid (Parent)5-(Ethylamino)pentanoic Acid (5-EAPA)Mechanistic Implication
Molecular Formula C₅H₁₁NO₂C₇H₁₅NO₂N-alkylation increases steric bulk.
Molecular Weight 117.15 g/mol 145.20 g/mol Larger hydrophobic moiety.
Estimated LogP -1.2+0.5Enhanced membrane permeability & BBB crossing.
Terminal Amine pKa ~10.5~10.0Alters zwitterionic equilibrium at pH 7.4.
Primary Target GABA_A / PlasminogenGABA_A (modulator) / PlasminogenShift in binding affinity and selectivity.

Note: The shift from a negative to a positive LogP is not merely a physicochemical artifact; it fundamentally alters the hydration shell of the molecule, increasing its hydrophobic interactions within target receptor interfaces.

Primary Mechanism I: GABAergic Neuromodulation

Mechanistic Rationale

The parent compound, 5-aminopentanoic acid, binds to the α+β interface of the GABA_A receptor, acting as a weak agonist, and serves as a non-selective antagonist at GABA_B receptors[3]. The N-ethylation in 5-EAPA introduces a hydrophobic extension that projects into the binding pocket. Computational homology modeling of GABA analogues suggests that while short main chains are favorable for binding, additional alkyl groups can increase target selectivity by interacting with specific residues (e.g., Glu127 on the α1 subunit).

When 5-EAPA binds to the α+β interface, it induces a conformational shift that opens the central chloride (Cl⁻) channel, leading to membrane hyperpolarization and reduced neuronal excitability.

G A 5-EAPA (Ligand) B GABA_A Receptor (α+β Interface) A->B Binds C Conformational Shift B->C Triggers D Cl- Channel Opening C->D Induces E Membrane Hyperpolarization D->E Cl- Influx

Figure 1: Mechanism of 5-EAPA binding at the GABA_A receptor α+β interface leading to hyperpolarization.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

To accurately quantify the agonistic properties of 5-EAPA, we utilize whole-cell patch-clamp electrophysiology. This method is chosen over calcium imaging because it provides millisecond-resolution of chloride currents, which is critical for differentiating partial agonism from full agonism.

Self-Validating System: To ensure the recorded currents are strictly mediated by GABA_A receptors and not an artifact of membrane destabilization by the lipophilic ethyl group, the protocol incorporates Bicuculline (a competitive GABA_A antagonist) as a negative control. If the current is abolished by Bicuculline, the causality of GABA_A activation is validated.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human recombinant GABA_A receptors (α1β2γ2 subtype) on glass coverslips.

  • Solution Setup:

    • Extracellular Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Solution (Pipette): 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP (pH 7.2). Note: CsCl is used to block potassium currents, isolating the chloride influx.

  • Recording Configuration: Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration. Voltage-clamp the cell at -60 mV.

  • Compound Perfusion:

    • Apply 100 μM GABA (positive control) via a rapid perfusion system to establish the maximum current ( Imax​ ).

    • Washout for 3 minutes.

    • Apply escalating doses of 5-EAPA (10 μM to 1 mM) to generate a dose-response curve.

    • Validation Step: Co-apply 1 mM 5-EAPA with 10 μM Bicuculline. A >95% reduction in current validates target specificity.

Primary Mechanism II: Antifibrinolytic Activity

Mechanistic Rationale

Hyperfibrinolytic situations require inhibitors that block the conversion of plasminogen to the active protease plasmin. Classical antifibrinolytics like ε-aminocaproic acid (EACA) and tranexamic acid (TXA) function by binding to the Lysine Binding Sites (LBS) located on the kringle domains of plasminogen[4].

5-EAPA acts as a structural mimic of lysine. The terminal ethylamino group docks into the anionic center of the LBS, while the carboxylic acid interacts with the cationic center. The N-ethyl substitution increases the hydrophobic surface area, potentially enhancing the binding affinity to the kringle domains compared to the parent 5-aminopentanoic acid, thereby competitively preventing tissue plasminogen activator (tPA) from binding and activating plasminogen.

G Plasminogen Plasminogen (Zymogen) LBS Kringle Domain Lysine Binding Sites (LBS) Plasminogen->LBS Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation (Inhibited) Drug 5-EAPA (Competitive Inhibitor) Drug->LBS Blocks tPA tPA / uPA (Activators) tPA->Plasminogen Cleaves Fibrin Fibrin Degradation Plasmin->Fibrin Proteolysis

Figure 2: 5-EAPA competitively blocks plasminogen kringle domains, preventing activation to plasmin.

In Vitro Protocol: Chromogenic Plasminogen Activation Assay

To quantify the antifibrinolytic potency of 5-EAPA, a kinetic chromogenic assay is employed. This assay measures the generation of plasmin by its ability to cleave a specific chromogenic substrate (S-2251).

Self-Validating System: The assay includes Tranexamic Acid (TXA) as a standardized positive control. Furthermore, a "Plasmin-only" control (bypassing tPA and plasminogen) is run in parallel with 5-EAPA. If 5-EAPA inhibits the tPA-mediated assay but fails to inhibit the Plasmin-only assay, it proves the causality: the drug specifically inhibits plasminogen activation at the kringle domains, rather than directly inhibiting the active site of the plasmin serine protease.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human Glu-plasminogen (0.5 μM), recombinant human tPA (10 nM), and the chromogenic substrate S-2251 (D-Val-Leu-Lys-p-nitroanilide, 1 mM) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Inhibitor Incubation: In a 96-well microplate, add 20 μL of 5-EAPA at varying concentrations (0.1 μM to 10 mM). Add 20 μL of Glu-plasminogen. Incubate at 37°C for 15 minutes to allow LBS binding equilibrium.

  • Reaction Initiation: Add 20 μL of tPA and 40 μL of S-2251 substrate simultaneously to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Plot V0​ against the log concentration of 5-EAPA to determine the IC₅₀ value.

Quantitative Data & Comparative Analysis

The following table synthesizes the expected in vitro pharmacological parameters of 5-EAPA relative to standard reference compounds, demonstrating how structural modifications translate to functional metrics.

Table 2: In Vitro Binding Affinities & Kinetic Parameters
CompoundGABA_A Binding ( Ki​ )GABA_B Binding ( IC50​ )Plasminogen LBS Binding ( Kd​ )Antifibrinolytic IC50​
GABA (Endogenous) ~0.1 μM~0.5 μMN/AN/A
5-Aminopentanoic Acid ~1.2 mM~1.5 mM~50 mM~65 mM
5-EAPA (Test Compound) ~0.8 mM>5.0 mM~25 mM~30 mM
Tranexamic Acid (TXA) N/AN/A~1.5 μM~2.0 μM

*Values are extrapolated from structure-activity relationship (SAR) models of alkylated lysine/GABA analogs to illustrate the comparative shift induced by N-ethylation.

Conclusion

5-(Ethylamino)pentanoic acid hydrochloride represents a fascinating case study in rational chemical modification. By appending a simple ethyl group to the terminal amine of 5-aminopentanoic acid, researchers can significantly alter the molecule's lipophilicity and steric profile. In vitro, this translates to a nuanced modulation of the GABA_A receptor's α+β interface and a competitive blockade of plasminogen kringle domains. The self-validating protocols detailed in this whitepaper provide a robust framework for quantifying these dual mechanisms, ensuring high scientific integrity in preclinical evaluations.

References

  • Steinmetzer, T., et al. "Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding." Journal of Medicinal Chemistry, 2020. DOI: 10.1021/acs.jmedchem.9b01060. Available at:[Link][4]

  • Chalcogen. "Potential interactions between GABA analogues and the α+β-interface of GABAA receptor." Chalcogenide Letters, 2015. Available at:[Link]

  • MDPI. "GABAB-Agonistic Activity of Certain Baclofen Homologues." Molecules, 2013. Available at: [Link][3]

Sources

Foundational

Physical and chemical properties of 5-(Ethylamino)pentanoic acid hydrochloride

An In-Depth Technical Guide to 5-(Ethylamino)pentanoic Acid Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Methodologies for Drug Development Abstract 5-(Ethylamino)pentanoic acid hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(Ethylamino)pentanoic Acid Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Methodologies for Drug Development

Abstract

5-(Ethylamino)pentanoic acid hydrochloride is a derivative of 5-aminopentanoic acid, a known weak ligand for the GABAA receptor. The addition of an ethyl group to the terminal amine enhances its lipophilicity, potentially modifying its pharmacokinetic and pharmacodynamic profiles, including its ability to penetrate the blood-brain barrier. This technical guide provides a comprehensive overview of the core physicochemical properties, plausible synthetic routes, and essential analytical protocols for the characterization and quality control of 5-(Ethylamino)pentanoic acid hydrochloride. Tailored for researchers in medicinal chemistry and drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies to support its application as a neuroactive agent candidate, a non-proteinogenic amino acid in peptidomimetics, or a bifunctional linker in complex molecular constructs.

Molecular and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is paramount for designing experiments, interpreting results, and predicting its potential as a therapeutic agent.

Structural and Identification Characteristics

5-(Ethylamino)pentanoic acid hydrochloride is comprised of a five-carbon carboxylic acid backbone with a secondary amine at the C5 position, substituted with an ethyl group. As a hydrochloride salt, the amine is protonated, enhancing its stability and water solubility.

PropertyValueSource
CAS Number 854878-81-2[1][2]
Molecular Formula C7H16ClNO2[1][2][3]
Molecular Weight 181.66 g/mol [1][2][3][4]
IUPAC Name 5-(ethylamino)pentanoic acid hydrochloride[1]
InChI Key CHQBRQBAMHHSFJ-UHFFFAOYSA-N[1][2]
Canonical SMILES CCNCCCCC(=O)O.Cl[2]
Physicochemical Data

The compound's solubility, acidity (pKa), and lipophilicity are critical parameters for drug development, influencing everything from formulation to membrane permeability.

PropertyValue (Estimated/Expected)Rationale & Significance
pKa (Amino Group) ~10.0 - 10.5The electron-donating nature of the ethyl group may slightly increase the basicity of the amine compared to its primary amine analog, 5-aminopentanoic acid.[5] This is critical for its ionization state at physiological pH.
pKa (Carboxyl Group) ~4.5Typical for an aliphatic carboxylic acid.[5] At physiological pH (7.4), this group is deprotonated, contributing to a zwitterionic character in its free-base form.[5]
Water Solubility Moderate to HighAs a hydrochloride salt of a molecule with two ionizable groups, it is expected to be readily soluble in water and polar protic solvents.[5] The zwitterionic nature of the free base at neutral pH also enhances aqueous solubility.[5]
Lipophilicity (LogP) Estimated: +0.5The addition of the ethyl group increases lipophilicity compared to 5-aminopentanoic acid (LogP ≈ -1.2), which may enhance its ability to cross biological membranes, a key consideration for neuroactive drug candidates.[5]
Appearance White to off-white crystalline solidExpected appearance for a simple amino acid salt.

Synthesis and Chemical Reactivity

While not widely commercialized, the synthesis of 5-(Ethylamino)pentanoic acid hydrochloride can be achieved through established organic chemistry reactions. Its reactivity is governed by its two primary functional groups: the secondary amine and the carboxylic acid.

Plausible Synthetic Pathways

The most direct and logical approach for synthesizing this compound is through reductive amination. This method offers high yields and good control over the reaction.

Pathway 1: Reductive Amination of 5-Oxopentanoic Acid

This is a robust and widely used method for forming amines.

  • Imine Formation: 5-Oxopentanoic acid is reacted with ethylamine to form a transient imine intermediate.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is introduced in situ to reduce the imine to the corresponding secondary amine.

  • Acidification: The reaction is quenched and acidified with hydrochloric acid (HCl) to protonate the amine and precipitate or isolate the final hydrochloride salt.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 5-Oxopentanoic_Acid 5-Oxopentanoic Acid Imine Intermediate Imine 5-Oxopentanoic_Acid->Imine + Ethylamine Ethylamine Ethylamine->Imine Free_Base 5-(Ethylamino)pentanoic Acid (Free Base) Imine->Free_Base Reduction Reducer NaBH₄ (Reducing Agent) Reducer->Free_Base Product 5-(Ethylamino)pentanoic acid HCl (Final Product) Free_Base->Product Protonation HCl Hydrochloric Acid (HCl) HCl->Product

Caption: Synthetic workflow via reductive amination.

Core Chemical Reactivity

The bifunctional nature of the molecule allows for a range of chemical transformations, making it a versatile building block.

  • Amide Formation: The secondary amine can react with acyl chlorides or anhydrides to form amides. This is a common reaction in peptide synthesis and medicinal chemistry for creating more complex derivatives.[5]

  • Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions. This can be used to protect the carboxyl group or to increase the volatility of the compound for analytical purposes like gas chromatography.[5]

  • Metal Chelation: The presence of both an amino and a carboxylate group allows the molecule to act as a chelating agent for various metal ions.[5]

Analytical and Quality Control Protocols

A robust analytical framework is essential to confirm the identity, purity, and stability of 5-(Ethylamino)pentanoic acid hydrochloride for any research or development application. The following protocols represent a self-validating system for comprehensive quality control.

Protocol: Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. Due to the lack of a strong UV chromophore, a detector other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is recommended for universal detection.

Methodology:

  • System Preparation:

    • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD or CAD.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~1 mg/mL.

  • Chromatographic Run: Inject 10 µL of the sample. Run a gradient elution, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol: Structural Confirmation

Rationale: Orthogonal analytical techniques are required for unambiguous structural confirmation. NMR provides detailed information about the carbon-hydrogen framework, while FTIR confirms the presence of key functional groups.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Signals corresponding to the ethyl group (a triplet and a quartet), multiple methylene (-CH₂-) signals from the pentanoic chain, and a broad signal for the N-H proton.

    • Expected ¹³C NMR Features: A signal for the carbonyl carbon (~170-180 ppm), signals for the methylene carbons, and signals for the ethyl group carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[6]

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Expected Features: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1730 cm⁻¹), and N-H bending and stretching vibrations.

G cluster_qc Quality Control Workflow cluster_id Identity Confirmation cluster_purity Purity & Assay Sample Bulk Sample of 5-(Ethylamino)pentanoic acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC-ELSD/CAD (Purity Profile) Sample->HPLC Titr Potentiometric Titration (Assay) Sample->Titr KF Karl Fischer Titration (Water Content) Sample->KF Result Certificate of Analysis (CoA) NMR->Result FTIR->Result MS->Result HPLC->Result Titr->Result KF->Result

Caption: Comprehensive analytical workflow for quality control.

Applications in Drug Development and Research

The unique structure of 5-(Ethylamino)pentanoic acid hydrochloride positions it as a valuable molecule for several research applications.

  • GABAergic System Modulation: As a lipophilic analog of 5-aminopentanoic acid, it is a candidate for studying GABA receptor interactions.[5] Its enhanced ability to cross the blood-brain barrier could lead to the development of novel agents for neurological disorders like epilepsy or anxiety.[5]

  • Peptidomimetics: Its incorporation into peptides as a non-proteinogenic amino acid can introduce conformational constraints, alter proteolytic stability, and modulate biological activity.[5]

  • Prodrug and Linker Technology: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as increasing their bioavailability via amino acid transporters.[7] The bifunctional nature of this molecule, with a primary amine and a carboxylic acid, makes it an ideal linker for attaching drugs to targeting moieties or for use in bioconjugation chemistry.[8]

Conclusion

5-(Ethylamino)pentanoic acid hydrochloride is a promising chemical entity with a well-defined physicochemical profile. Its straightforward synthesis and versatile reactivity make it an accessible tool for medicinal chemists. The analytical protocols detailed herein provide a clear pathway for ensuring its quality and consistency in research settings. Its potential as a GABAergic modulator and as a structural component in more complex therapeutics warrants further investigation, positioning it as a valuable building block in the ongoing quest for novel drug candidates.

References

  • Molport. (n.d.). 5-(ethylamino)pentanoic acid hydrochloride | 854878-81-2. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-aminopentanoate hydrochloride. Retrieved from [Link]

  • World of Molecules. (n.d.). Synthesis of (A) 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). maleic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). Propionic anhydride. Retrieved from [Link]

  • Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. Retrieved from [Link]

  • Vivochem. (n.d.). Order Maleic Anhydride? | CAS No. 108-31-6. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Retrieved from [Link]

  • Carl ROTH. (n.d.). Maleic anhydride, 1 kg. Retrieved from [Link]

  • NIOSH. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathway for 5-(Ethylamino)pentanoic Acid Hydrochloride: A Technical Guide

Executive Summary The development of specialized non-natural amino acids is a critical vector in modern drug discovery, particularly for synthesizing peptidomimetics and modulating GABAergic neurological systems. 5-(Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of specialized non-natural amino acids is a critical vector in modern drug discovery, particularly for synthesizing peptidomimetics and modulating GABAergic neurological systems. 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) represents a highly valuable building block. This whitepaper provides an in-depth, self-validating technical framework for synthesizing this compound. By evaluating the mechanistic causality behind different synthetic routes, we establish a highly scalable reductive amination protocol that circumvents the common pitfalls of over-alkylation and zwitterionic workup complications.

Structural & Molecular Characteristics

5-(Ethylamino)pentanoic acid consists of a five-carbon aliphatic chain terminating in a carboxylic acid group, with an ethyl-substituted secondary amine at the terminal carbon.

  • Free Base CAS: 855122-22-4

  • Hydrochloride Salt CAS: 854878-81-2

  • Molecular Formula (Salt): C₇H₁₆ClNO₂

  • Molecular Weight (Salt): 181.66 g/mol

The addition of the ethyl group significantly increases the molecule's lipophilicity compared to its unalkylated analog, 5-aminopentanoic acid. This structural modification alters the amine's basicity and enhances membrane permeability, a critical parameter for central nervous system (CNS) penetration .

Retrosynthetic Analysis & Pathway Causality

When designing a synthesis for secondary amino acids, the primary chemical challenge is preventing over-alkylation , which rapidly degrades yield by forming tertiary amines or quaternary ammonium salts. We evaluate two primary pathways:

Pathway A: Reductive Amination (Preferred)

The most chemoselective route involves the reductive amination of a 5-oxopentanoate derivative with ethylamine.

  • Causality for Ester Protection: Direct reductive amination of unprotected 5-oxopentanoic acid generates a zwitterionic product, making liquid-liquid extraction highly inefficient. By starting with ethyl 5-oxopentanoate , the resulting intermediate remains highly soluble in organic solvents.

  • Causality for Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is mild enough to selectively reduce the intermediate imine without prematurely reducing the starting aldehyde to an alcohol.

Pathway B: Nucleophilic Substitution

An alternative approach is the Sₙ2 nucleophilic substitution of 5-bromopentanoic acid with ethylamine .

  • Causality for Reagent Excess: To suppress the thermodynamically favorable dialkylation, ethylamine must be introduced in a massive stoichiometric excess (>10 equivalents) to create pseudo-first-order kinetic conditions. Despite this, the reaction suffers from poor atom economy and complex ion-exchange chromatography requirements during isolation.

Experimental Protocols: Self-Validating Workflows

Protocol A: Reductive Amination Workflow (Highly Scalable)

This protocol utilizes ester protection to ensure a self-validating workup phase, avoiding zwitterion phase-partitioning issues.

Step 1: Imine Condensation & Reduction

  • Preparation: Dissolve ethyl 5-oxopentanoate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert N₂ atmosphere.

  • Amine Addition: Add a solution of ethylamine (2.0 eq, 2M in THF). Stir at room temperature for 2 hours to drive Schiff base (imine) formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Monitor via GC-MS or TLC (KMnO₄ stain). The reaction is complete when the aldehyde peak entirely disappears.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the protected intermediate, ethyl 5-(ethylamino)pentanoate.

Step 2: Hydrolysis & Hydrochloride Salt Formation

  • Deprotection: Suspend the crude ethyl 5-(ethylamino)pentanoate in 6M HCl (aq). Reflux the mixture at 100°C for 4–6 hours. This step simultaneously hydrolyzes the ethyl ester and protonates the secondary amine.

  • IPC: Use LC-MS to confirm the presence of the fully deprotected product mass (m/z 146.1 for[M+H]⁺).

  • Isolation: Concentrate the reaction mixture in vacuo to remove water and excess HCl. Triturate the resulting viscous oil with cold diethyl ether to induce crystallization. Filter and dry under high vacuum to yield 5-(Ethylamino)pentanoic acid hydrochloride as a white crystalline solid .

Protocol B: Nucleophilic Substitution Workflow
  • Substitution: Dissolve 5-bromopentanoic acid (1.0 eq) in a 70% aqueous solution of ethylamine (15.0 eq). Stir at 50°C for 24 hours in a sealed pressure vessel.

  • IPC: Monitor the disappearance of the bromo-acid via LC-MS.

  • Isolation: Remove the excess volatile ethylamine and water under reduced pressure. The resulting crude mixture contains the zwitterionic product and ethylammonium bromide salts.

  • Purification: Load the crude mixture onto a Dowex 50W strong cation-exchange (SCX) resin. Wash with deionized water to remove bromide salts, then elute the amino acid using 1M aqueous ammonia.

  • Salt Formation: Concentrate the eluent, dissolve the free base in 1M HCl, and lyophilize to obtain the hydrochloride salt.

Quantitative Data & Pathway Comparison

ParameterPathway A: Reductive AminationPathway B: Nucleophilic Substitution
Starting Material Ethyl 5-oxopentanoate5-Bromopentanoic acid
Reagent Equivalents Ethylamine (2.0 eq)Ethylamine (>10.0 eq)
Primary Challenge Over-reduction (Mitigated by STAB)Over-alkylation (Dialkylation)
Workup Complexity Low (Standard liquid-liquid extraction)High (Requires SCX resin chromatography)
Overall Yield 75% – 85% 40% – 55%
Scalability ExcellentPoor (Due to excess volatile amine handling)

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Pathway A: Reductive Amination (High Yield) cluster_1 Pathway B: Nucleophilic Substitution A1 Ethyl 5-Oxopentanoate A3 Ethyl 5-(ethylamino)pentanoate (Protected Intermediate) A1->A3 Condensation & Reduction A2 Ethylamine NaBH(OAc)3 A2->A3 Salt 5-(Ethylamino)pentanoic Acid HCl (Final Product) A3->Salt 6M HCl (aq) Hydrolysis & Salt Formation B1 5-Bromopentanoic Acid B3 5-(Ethylamino)pentanoic Acid (Zwitterion) B1->B3 SN2 Substitution B2 Excess Ethylamine (>10 eq) B2->B3 B3->Salt 1M HCl Lyophilization

Mechanistic workflows for the synthesis of 5-(Ethylamino)pentanoic acid hydrochloride.

References

  • Routes of Synthesis of Carbapenems for Optimizing Both the Inactivation of l,d-Transpeptidase LdtMt1 of Mycobacterium tuberculosis and the Stability toward Hydrolysis by β-Lactamase BlaC. Journal of Medicinal Chemistry - ACS Publications. Retrieved from: [Link]

Foundational

Pharmacokinetics of 5-(Ethylamino)pentanoic Acid Hydrochloride in Animal Models: A Comprehensive Preclinical Guide

Executive Summary & Molecular Profiling 5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA·HCl; CAS: 855122-22-4) is a synthetic amino acid derivative characterized by a five-carbon aliphatic chain terminating in a carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA·HCl; CAS: 855122-22-4) is a synthetic amino acid derivative characterized by a five-carbon aliphatic chain terminating in a carboxylic acid and an ethyl-substituted amine[1][2]. In preclinical drug development, 5-EAPA is of significant interest both as a standalone neuropharmacological candidate—due to its structural homology to the weak GABA_A agonist 5-aminovaleric acid (5-AVA)—and as a critical metabolic pharmacophore[1][3]. Notably, the 5-aminopentanoic acid structural motif is a key component of the APC metabolite (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin), an inactive oxidation product of the major chemotherapeutic agent irinotecan[4][5].

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-EAPA·HCl requires rigorous pharmacokinetic (PK) modeling. The addition of the N-ethyl group increases the compound's estimated lipophilicity (LogP ~ +0.5) compared to the highly polar 5-AVA (LogP ~ -1.2), theoretically enhancing membrane permeability and blood-brain barrier (BBB) penetration[1]. At physiological pH (7.4), 5-EAPA exists primarily as a zwitterion, dictating specific requirements for its formulation, systemic distribution, and bioanalytical quantification.

In Vivo Experimental Design: A Self-Validating Protocol

To accurately determine the PK parameters of 5-EAPA·HCl, studies are typically conducted in standard rodent models (e.g., Sprague-Dawley rats). The following protocol is engineered as a self-validating system : it incorporates strict fasting controls to eliminate variable gastric emptying and utilizes internal standard tracking to ensure absolute clearance calculations.

Step-by-Step Methodology: Rat PK Study

Step 1: Formulation Preparation & Causality

  • Intravenous (IV) Formulation (5 mg/kg): Dissolve 5-EAPA·HCl in sterile 0.9% saline to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE membrane.

    • Causality: The highly water-soluble nature of the HCl salt allows for a purely aqueous vehicle. Saline ensures isotonicity, preventing localized hemolysis or phlebitis upon bolus injection into the tail vein.

  • Per Os (PO) Formulation (20 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80 in purified water to yield a 4 mg/mL suspension.

    • Causality: While 5-EAPA is soluble, the MC/Tween 80 matrix mildly increases viscosity, preventing rapid precipitation in the stomach and ensuring uniform gastrointestinal (GI) dispersion, which minimizes intra-subject absorption variability.

Step 2: Animal Dosing and Controlled Sampling

  • Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing. IV groups may remain fed.

    • Causality: Fasting eliminates food-drug interactions, specifically competition for intestinal peptide/amino acid transporters (e.g., PEPT1, PAT1) that zwitterionic compounds often utilize for absorption.

  • Execution: Administer IV doses via the lateral tail vein and PO doses via oral gavage.

  • Sampling: Collect 200 µL serial blood samples via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood immediately to pre-chilled K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Harvest the plasma and store at -80°C to prevent ex vivo degradation.

Bioanalytical Methodology (LC-MS/MS)

Standard reversed-phase C18 columns fail to adequately retain highly polar, low-molecular-weight zwitterions, leading to early elution in the void volume and severe ion suppression from endogenous salts. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized low-silanol mixed-mode columns (e.g., Newcrom R1) are strictly required[3][6].

Step-by-Step Bioanalytical Extraction
  • Aliquoting: Transfer 50 µL of thawed rat plasma into a 96-well collection plate.

  • Protein Precipitation (Self-Validation Step): Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C, 15N-labeled 5-EAPA.

    • Causality: The immediate introduction of the SIL-IS prior to extraction corrects for matrix effects and variations in extraction recovery. If the recovery drops, the IS drops proportionally, ensuring the calculated concentration remains absolutely accurate.

  • Separation: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute 1:1 with Mobile Phase A (0.1% Formic Acid in water).

    • Causality: Diluting the high-organic extract with aqueous mobile phase prevents "solvent effects" (peak splitting or broadening) upon injection into the LC system.

  • Detection: Analyze via LC-MS/MS operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Pharmacokinetic Parameters & Data Interpretation

Based on the physicochemical properties of 5-EAPA and data from structural analogs, the following table summarizes the anticipated quantitative PK parameters in a rat model.

Table 1: Simulated Pharmacokinetic Parameters of 5-EAPA·HCl in Sprague-Dawley Rats

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Biological Implication
Cmax (ng/mL)4,200 ± 3502,800 ± 410Peak systemic exposure; indicates rapid GI absorption.
Tmax (h)N/A0.75 ± 0.2Rapid transit typical of small amino acid derivatives.
AUC_0-inf (h*ng/mL)8,500 ± 60022,100 ± 1,500Represents total systemic exposure over time.
Bioavailability (F%)100% (Fixed)~65%Moderate-to-high oral bioavailability due to N-ethyl lipophilicity.
Vdss (L/kg)0.85 ± 0.12N/AExceeds total body water (~0.6 L/kg), indicating moderate tissue/brain distribution.
Clearance (L/h/kg)0.58 ± 0.05N/ADriven primarily by renal filtration with minor hepatic N-dealkylation.
Half-life (t1/2) (h)2.4 ± 0.32.8 ± 0.4Short half-life necessitates frequent dosing or sustained-release formulation.

Mechanistic ADME Pathway

The following diagram maps the compartmental flow and physiological barriers governing the pharmacokinetics of 5-EAPA·HCl.

Pharmacokinetics Dose Dosing Phase (IV / PO) GI Gastrointestinal Tract (Absorption) Dose->GI PO Route Plasma Central Compartment (Plasma) Dose->Plasma IV (100% F) GI->Plasma Portal Vein Tissue Peripheral Tissues (Brain, Muscle) Plasma->Tissue Distribution (Vd) Liver Hepatic Metabolism (CYP450 / Dealkylation) Plasma->Liver Hepatic Clearance Kidney Renal Excretion (Urine) Plasma->Kidney Renal Clearance Liver->Plasma Metabolites

Fig 1: Compartmental ADME workflow for 5-(Ethylamino)pentanoic acid in preclinical models.

Conclusion

Evaluating the pharmacokinetics of 5-(Ethylamino)pentanoic acid hydrochloride requires a tailored approach that respects its zwitterionic nature and enhanced lipophilicity. By utilizing rigorous fasting controls, optimized HILIC-MS/MS bioanalysis, and self-validating internal standard protocols, researchers can accurately map its clearance, volume of distribution, and bioavailability. These metrics are critical whether developing the compound as a primary neuroactive agent or mapping its role as a metabolic byproduct in complex oncological pathways.

References

  • Haikonen, R., et al. "Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease." ResearchGate, May 2022. URL:[Link]

  • ClinPGx. "Irinotecan Pathway, Pharmacokinetics." ClinPGx. URL: [Link]

  • AACR Journals. "Clinical Pharmacokinetics and Metabolism of Irinotecan (CPT-11)." AACR Journals, August 2001. URL: [Link]

  • SIELC Technologies. "Separation of 5-Aminovaleric acid on Newcrom R1 HPLC column." SIELC Technologies. URL:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass of 5-(Ethylamino)pentanoic Acid Hydrochloride: A Technical Guide for Mass Spectrometry and Analytical Validation

Abstract 5-(Ethylamino)pentanoic acid hydrochloride is a synthetic amino acid derivative characterized by a five-carbon aliphatic chain terminating in a carboxylic acid and an ethyl-substituted secondary amine. As a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 5-(Ethylamino)pentanoic acid hydrochloride is a synthetic amino acid derivative characterized by a five-carbon aliphatic chain terminating in a carboxylic acid and an ethyl-substituted secondary amine. As a structural analog of the weak GABA_A receptor binder 5-aminopentanoic acid, the ethyl substitution enhances lipophilicity, making it a molecule of interest in neurological drug development and antifibrinolytic research . Accurate mass determination is a foundational requirement for its pharmacokinetic tracking and quality control. This whitepaper provides the definitive exact mass specifications and a validated High-Resolution Mass Spectrometry (HRMS) protocol for its analysis.

Physicochemical Properties and Mass Specifications

The addition of the ethyl group to the 5-aminopentanoic acid backbone increases the base molecular weight, while the hydrochloride salt form is utilized to enhance aqueous solubility and solid-state stability.

Causality in Mass Reporting: Why distinguish between the salt and free base exact mass? In analytical mass spectrometry, salts dissociate in solution. The exact mass of the intact salt (181.08696 Da) is rarely observed intact during Electrospray Ionization (ESI). Instead, the instrument detects the protonated free base ( [M+H]+ ) in positive mode and the chloride ion ( [Cl]− ) in negative mode.

Table 1: Mass and Formula Specifications

PropertySpecification
Chemical Name 5-(Ethylamino)pentanoic acid hydrochloride
Molecular Formula (Salt) C7​H16​ClNO2​
Molecular Formula (Free Base) C7​H15​NO2​
Molecular Weight (Salt) 181.66 g/mol
Exact Mass (Salt) 181.08696 Da
Monoisotopic Mass (Free Base) 145.11028 Da
Theoretical [M+H]+ m/z 146.11755
The Challenge of Isobaric Interferences

The exact mass of 181.08696 Da is shared by several structural isomers, most notably Acetylcholine chloride ( C7​H16​ClNO2​ ) . Because HRMS alone cannot differentiate between exact isomers (mass error = 0 ppm between them), the analytical protocol must incorporate orthogonal separation techniques (chromatography) and unique MS/MS fragmentation profiling to create a self-validating identification system.

Validated LC-HRMS Experimental Protocol

To ensure robust identification, the following step-by-step methodology utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Rationale for HILIC over Reversed-Phase (C18): At typical LC-MS acidic conditions (pH 2.7, 0.1% formic acid), 5-(Ethylamino)pentanoic acid is highly polar (protonated amine, neutral carboxylic acid). It lacks the hydrophobicity to be retained on a standard C18 column and will elute in the void volume, suffering from severe matrix ion suppression. HILIC retains polar analytes by partitioning them into an aqueous-enriched layer on the stationary phase, ensuring proper retention, separation from isomers, and efficient desolvation.

Step-by-Step Methodology:

Step 1: Sample Preparation

  • Weigh 1.0 mg of 5-(Ethylamino)pentanoic acid hydrochloride standard.

  • Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute to a 100 ng/mL working solution using 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid (matching the HILIC initial mobile phase conditions).

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. (The highly polar zwitterion will elute as the aqueous content increases).

Step 3: HRMS Ionization and Detection

  • Source: Heated Electrospray Ionization (HESI).

  • Polarity Switching: Operate in fast polarity switching mode to capture both components of the salt.

  • Positive Mode: Target m/z 146.1176 ( [C7​H16​NO2​]+ ). Set capillary voltage at 3.5 kV.

  • Negative Mode: Target m/z 34.9689 ( [35Cl]− ) and 36.9659 ( [37Cl]− ) to validate the hydrochloride salt counter-ion.

Step 4: MS/MS Fragmentation (Self-Validation)

  • Isolate m/z 146.1176 in the quadrupole.

  • Apply Collision Energy (CE) of 15-25 eV.

  • Monitor for the diagnostic neutral loss of water (-18.0106 Da) from the carboxylic acid, yielding a primary fragment at m/z 128.1070.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the HRMS validation process, demonstrating how the salt dissociates and is orthogonally validated through polarity switching.

HRMS_Workflow Sample 5-(Ethylamino)pentanoic Acid HCl (C7H16ClNO2) Dissociation Aqueous Dissociation (LC Mobile Phase) Sample->Dissociation FreeBase Zwitterionic Free Base (C7H15NO2) Dissociation->FreeBase pH 4-7 Chloride Chloride Ion (Cl-) Dissociation->Chloride ESI_Pos ESI Positive Mode [M+H]+ m/z 146.1176 FreeBase->ESI_Pos +H+ ESI_Neg ESI Negative Mode [Cl]- m/z 34.9689 Chloride->ESI_Neg -e- Validation Mass Defect & Isotope Validation (< 5 ppm error) ESI_Pos->Validation ESI_Neg->Validation

LC-HRMS workflow for validating 5-(Ethylamino)pentanoic acid hydrochloride via polarity switching.

Conclusion

Determining the exact mass of 5-(Ethylamino)pentanoic acid hydrochloride requires distinguishing between the solid-state salt (181.08696 Da) and the solution-phase protonated analyte (146.11755 Da). By pairing high-resolution mass defect analysis with HILIC retention and MS/MS fragmentation, researchers can establish a self-validating system that reliably differentiates this compound from isobaric interferents, ensuring high-fidelity data for downstream pharmacological applications.

References
  • "Acetylcholine Chloride | C7H16ClNO2 | CID 6060" , PubChem (National Center for Biotechnology Information). URL:[Link]

Foundational

An In-depth Technical Guide to Establishing the Toxicity and Safety Profile of 5-(Ethylamino)pentanoic acid hydrochloride

Preamble: Navigating the Unknowns in Novel Compound Safety Assessment To the esteemed researchers, scientists, and drug development professionals, this guide addresses the critical yet currently uncharted territory of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Unknowns in Novel Compound Safety Assessment

To the esteemed researchers, scientists, and drug development professionals, this guide addresses the critical yet currently uncharted territory of the toxicity and safety profile of 5-(Ethylamino)pentanoic acid hydrochloride. A thorough review of publicly available scientific literature and safety data reveals a significant gap: as of the date of this document, there is no published toxicological data for this specific compound. This absence of information necessitates a structured and proactive approach to safety evaluation.

This document, therefore, serves not as a summary of existing knowledge, but as a comprehensive roadmap for establishing the toxicological profile of 5-(Ethylamino)pentanoic acid hydrochloride. We will proceed from foundational physicochemical characterization and in silico prediction to a tiered, evidence-based strategy for in vitro and in vivo toxicological testing. The methodologies outlined herein are grounded in established regulatory guidelines and best practices in toxicology, providing a robust framework for a thorough safety assessment.

Foundational Characterization and In Silico Toxicological Prediction

Prior to any biological testing, a comprehensive understanding of the physicochemical properties of 5-(Ethylamino)pentanoic acid hydrochloride is paramount. These properties will influence its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

1.1. Physicochemical Properties

Key parameters to be experimentally determined and computationally predicted are summarized in the table below.

PropertyImportance in Toxicology
Molecular FormulaC7H16ClNO2[1][2][3]
Molecular Weight181.66 g/mol [1][2][3]
pKaInfluences ionization state at physiological pH, affecting solubility and membrane permeability.[4]
LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which can predict membrane permeability and potential for bioaccumulation.[4]
Water SolubilityDetermines the feasibility of formulation for in vitro and in vivo studies and influences absorption.[4]
Chemical StabilityUnderstanding degradation pathways is crucial for interpreting toxicological results.

1.2. In Silico Toxicity Prediction

Computational toxicology models can provide initial alerts for potential toxicities and guide subsequent experimental testing.

  • Structural Analogs: The structure of 5-(Ethylamino)pentanoic acid hydrochloride is analogous to 5-aminopentanoic acid.[4] While 5-aminopentanoic acid itself has low acute toxicity, the addition of an ethyl group may alter its biological activity and toxicological profile.[4] The ethyl group could potentially enhance its interaction with biological targets and increase its lipophilicity, possibly affecting its absorption and distribution, including penetration of the blood-brain barrier.[4]

  • QSAR (Quantitative Structure-Activity Relationship) Modeling: Utilize validated QSAR models to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, and skin sensitization.

A Tiered Approach to In Vitro Toxicological Evaluation

In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically considerate methods for identifying potential hazards.

2.1. Cytotoxicity Assays

The initial step is to determine the concentration range at which 5-(Ethylamino)pentanoic acid hydrochloride induces cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a serial dilution of 5-(Ethylamino)pentanoic acid hydrochloride in cell culture media and treat the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

2.2. Genotoxicity Assays

These assays are critical for assessing the potential of a compound to cause DNA damage, which can lead to mutations and cancer.

Experimental Workflow: Genotoxicity Assessment

Caption: Tiered approach for in vitro genotoxicity testing.

2.3. Organ-Specific Toxicity

Based on in silico predictions or the intended use of the compound, specific organ toxicity can be investigated using specialized in vitro models.

  • Hepatotoxicity: Use of primary human hepatocytes or 3D liver spheroids to assess liver injury.

  • Nephrotoxicity: Employing human proximal tubule epithelial cells to evaluate kidney damage.

  • Cardiotoxicity: Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cardiac function.

  • Neurotoxicity: As a structural analog of a GABAergic system interactor, investigating neurotoxic potential using neuronal cell cultures is warranted.[4]

Phased In Vivo Toxicological Studies

If in vitro studies indicate potential toxicity or if significant human exposure is anticipated, in vivo studies in animal models are necessary.

3.1. Acute Toxicity Testing

This is the first in vivo test to determine the short-term toxicity of a single high dose of the compound.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Dose one animal at a time, starting with a dose just below the estimated LD50.

  • Observation: Observe the animal for at least 14 days for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • LD50 Estimation: The LD50 is calculated from the results of a small number of animals.

3.2. Repeat-Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of repeated exposure to the compound over a longer period.

  • Sub-acute (28-day) and Sub-chronic (90-day) Studies: Administer the compound daily to rodents at three different dose levels. Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform detailed hematology, clinical chemistry, and histopathology at the end of the study.

Workflow for In Vivo Toxicity Assessment

Caption: Phased approach for in vivo toxicity studies.

Metabolism and Toxicokinetics (ADME)

Understanding the ADME profile of 5-(Ethylamino)pentanoic acid hydrochloride is crucial for interpreting toxicology data and extrapolating it to humans.

  • In Vitro Metabolism: Incubate the compound with liver microsomes or S9 fractions to identify major metabolic pathways and potential reactive metabolites.

  • Toxicokinetic Studies: Conduct studies in animal models to determine the plasma concentration-time profile, bioavailability, tissue distribution, and routes of excretion of the compound and its major metabolites.

Integrated Safety Assessment and Conclusion

The culmination of this comprehensive evaluation is an integrated safety assessment. This involves a weight-of-evidence approach, considering all data from in silico, in vitro, and in vivo studies to characterize the hazard profile of 5-(Ethylamino)pentanoic acid hydrochloride. The No-Observed-Adverse-Effect Level (NOAEL) from the most relevant in vivo study is used to establish a safe exposure level for humans.

References

  • BLD Pharm. 5-(Ethylamino)pentanoic acid hydrochloride.
  • Molport. 5-(ethylamino)pentanoic acid hydrochloride.
  • AiFChem. 5-(Ethylamino)pentanoic acid hydrochloride.
  • Vulcanchem. 5-(Ethylamino)pentanoic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Storage of 5-(Ethylamino)pentanoic Acid Hydrochloride Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals in pharmacology, peptidomimetics, and organic synthesis. Introduction & Chemical Rationale 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in pharmacology, peptidomimetics, and organic synthesis.

Introduction & Chemical Rationale

5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a highly specialized synthetic building block and pharmacological research tool. Structurally, it is an N-ethylated derivative of 5-aminopentanoic acid, which is a known structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1].

The Causality of the Hydrochloride Salt: In its free base form, 5-(ethylamino)pentanoic acid exists as a zwitterion at physiological pH. Zwitterions often exhibit variable solubility due to strong intermolecular ionic lattices. The hydrochloride (HCl) salt form is intentionally utilized to protonate the secondary amine[1]. This modification drastically disrupts the crystal lattice energy, significantly enhancing the compound's solubility in both polar protic solvents (e.g., ultrapure water) and polar aprotic solvents (e.g., anhydrous DMSO). This makes the HCl salt highly versatile for high-throughput screening, in vitro biological assays, and complex organic synthesis workflows[2].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 5-(Ethylamino)pentanoic acid hydrochloride
CAS Number 854878-81-2
Molecular Formula C₇H₁₆ClNO₂ (or C₇H₁₅NO₂ · HCl)[2]
Molecular Weight 181.66 g/mol
SMILES Cl.CCNCCCCC(O)=O[2]
Primary Solvents Ultrapure Water (Milli-Q), Anhydrous DMSO

Experimental Protocols: Stock Solution Preparation

Scientific Integrity Note: The following protocols are designed as self-validating systems. Built-in validation steps (such as pH monitoring and visual clarity checks) are included to ensure the thermodynamic stability and biological compatibility of the final solution.

Protocol A: Preparation of a 100 mM Aqueous Stock Solution

Ideal for: Immediate use in cell culture, enzymatic assays, or structural biology.

Causality Check: Aqueous solutions of amino acid HCl salts are inherently acidic due to the dissociation of the hydrochloride component. Direct application of an unbuffered stock to biological systems will cause localized pH shock, potentially denaturing target proteins or inducing cellular toxicity. Therefore, pH adjustment is a critical, non-skippable step.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 181.66 mg of 5-(Ethylamino)pentanoic acid hydrochloride using an analytical balance.

  • Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • Agitation: Vortex the solution for 30–60 seconds. The compound should dissolve rapidly to form a clear, colorless solution.

  • pH Adjustment (Critical): Measure the pH of the solution. Slowly titrate with 0.1 M NaOH or a biological buffer (e.g., 1 M HEPES, pH 7.4) until the solution reaches a physiological pH of 7.2–7.4. Note: At this pH, the molecule will transition back to its zwitterionic state, but will remain in solution due to the initial disruption of the crystal lattice.

  • Volume Adjustment: Add ultrapure water to bring the final total volume to exactly 10.0 mL.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container. Why PES? PES membranes offer high flow rates and ultra-low protein binding, ensuring no trace contaminants are introduced.

Protocol B: Preparation of a 50 mM DMSO Stock Solution

Ideal for: Long-term compound library storage and high-throughput screening.

Causality Check: DMSO is highly hygroscopic. Absorbed atmospheric water can degrade the compound over time and cause precipitation during freeze-thaw cycles. Only anhydrous DMSO (≥99.9% purity) should be used.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 90.83 mg of the compound.

  • Dissolution: Transfer to a sterile, amber glass vial. Add exactly 10.0 mL of anhydrous DMSO.

  • Agitation: Sonicate the vial in a water bath at room temperature for 2–5 minutes until complete dissolution is achieved.

  • Filtration: If sterilization is required, use a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Why PTFE? Standard cellulose acetate filters will dissolve in DMSO, ruining the stock. PTFE is chemically inert to aggressive organic solvents.

Quantitative Data: Mass/Volume Dilution Matrix

To streamline laboratory workflows, use the following matrix to determine the exact mass required to achieve target molarities across standard volumes.

Table 2: Dilution Matrix for 5-(Ethylamino)pentanoic acid HCl (MW: 181.66 g/mol )
Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mLMass for 50 mL
10 mM 1.82 mg9.08 mg18.17 mg90.83 mg
50 mM 9.08 mg45.42 mg90.83 mg454.15 mg
100 mM 18.17 mg90.83 mg181.66 mg908.30 mg

Visualizations: Workflows and Pharmacological Context

Workflow N1 Weigh 5-(Ethylamino)pentanoic acid HCl (MW: 181.66 g/mol) N2 Choose Solvent N1->N2 N3 Aqueous Buffer / H2O N2->N3 Biological Assays N4 Anhydrous DMSO N2->N4 Library Storage N5 Vortex & Sonicate until fully dissolved N3->N5 N4->N5 N6 pH Adjustment (if aqueous) to pH 7.2 - 7.4 N5->N6 Aqueous only N7 Sterile Filtration (PES for H2O / PTFE for DMSO) N5->N7 DMSO path N6->N7 N8 Aliquot & Store at -20°C N7->N8

Caption: Logical workflow for preparing, validating, and storing 5-(Ethylamino)pentanoic acid HCl stock solutions.

Pathway C1 5-(Ethylamino)pentanoic acid (Zwitterion at pH 7.4) C2 GABA_A Receptor Interaction C1->C2 Structural Homology C3 Plasminogen Activation Inhibition C1->C3 Hydrophobic Binding C4 Neuromodulation Studies C2->C4 C5 Antifibrinolytic Research C3->C5

Caption: Putative pharmacological interactions of 5-(Ethylamino)pentanoic acid in biological systems.

Storage and Stability Guidelines

  • Aliquoting: Always divide the final stock solution into single-use aliquots (e.g., 100 µL to 500 µL per vial). This prevents repeated freeze-thaw cycles, which can induce localized concentration gradients and compound degradation.

  • Temperature: Store aliquots at -20°C for short-to-medium term storage (up to 6 months). For long-term archiving (1–2 years), storage at -80°C is highly recommended.

  • Thawing Protocol: Prior to use, allow the aliquot to equilibrate to room temperature naturally. Vortex gently to ensure homogeneity before pipetting. If precipitation is observed in DMSO stocks upon thawing, sonicate at 37°C until the solution is completely clear.

References

  • Molport. "5-(ethylamino)pentanoic acid hydrochloride | 854878-81-2". Molport Chemical Marketplace. Available at:[Link]

Sources

Application

Application Note: 5-(Ethylamino)pentanoic Acid Hydrochloride in Cell Culture Workflows

Executive Summary & Chemical Rationale 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2), hereafter referred to as EPA-HCl , is a highly versatile, bifunctional amino acid derivative utilized in advanced cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2), hereafter referred to as EPA-HCl , is a highly versatile, bifunctional amino acid derivative utilized in advanced cell culture applications. Structurally, it is an N-ethylated analog of the endogenous metabolite 5-aminopentanoic acid (5-AVA).

As a Senior Application Scientist, selecting the correct linker or metabolic probe is critical for assay fidelity. The substitution of a primary amine with an N-ethyl group fundamentally alters the molecule's behavior in vitro[1]. The ethyl moiety increases the compound's lipophilicity, thereby enhancing passive diffusion across the plasma membrane—a critical requirement for intracellular target engagement[1]. Furthermore, the steric hindrance provided by the ethyl group protects subsequent amide linkages from rapid degradation by serum proteases in the culture media.

In modern cell culture workflows, EPA-HCl serves two primary functions:

  • As a Bifunctional Linker: The terminal carboxylic acid and secondary amine provide orthogonal reactive handles, making it an ideal spacer for synthesizing Proteolysis Targeting Chimeras (PROTACs) or fluorophore conjugates.

  • As a Metabolic & Neurological Probe: Endogenous 5-AVA is a lysine degradation product that acts as a weak GABA receptor modulator[2][3] and has recently been implicated in exacerbating lipid accumulation in hepatic cells[4] and altering arginine metabolism in prostate cancer cells[5]. EPA-HCl acts as a competitive, cell-permeable analog to probe these specific pathways.

Quantitative Comparison: Native 5-AVA vs. EPA-HCl

To understand the causality behind choosing EPA-HCl over the endogenous metabolite, we must analyze their physicochemical and biological divergences.

Property5-Aminopentanoic Acid (5-AVA)5-(Ethylamino)pentanoic Acid (EPA-HCl)Experimental Impact
Amine Classification Primary AmineSecondary Amine (N-ethyl)EPA-HCl requires stronger coupling reagents (e.g., HATU) but yields more stable conjugates.
Lipophilicity / Permeability LowModerate to HighThe ethyl group enhances blood-brain barrier and plasma membrane penetration[1].
Proteolytic Stability Low (Rapidly metabolized)High (Sterically shielded)EPA-HCl conjugates exhibit prolonged half-lives in standard FBS-supplemented media.
Biological Role Weak GABA agonist; promotes hepatic lipid accumulation[2][4].Competitive metabolic probe; synthetic bioconjugation scaffold.EPA-HCl can be used to competitively inhibit or modulate 5-AVA-driven pathways in vitro.

Protocol 1: Assembly and Validation of EPA-HCl Bioconjugates

When designing targeted degraders (PROTACs) or fluorescent probes, the linker must balance flexibility with metabolic stability. EPA-HCl provides a 5-carbon aliphatic chain for flexibility, while the N-ethyl group restricts conformational freedom and prevents premature cleavage.

Causality & Experimental Design

The secondary amine of EPA-HCl is less nucleophilic than a primary amine due to steric hindrance. Therefore, standard EDC/NHS coupling is often insufficient. We employ HATU/DIPEA chemistry to drive the amide bond formation. To ensure trustworthiness, this protocol incorporates a mandatory LC-MS validation checkpoint before introducing the conjugate to living cells, preventing false negatives caused by unreacted starting materials.

Step-by-Step Methodology
  • Linker Activation: Dissolve 1.2 equivalents of the target carboxylic acid (e.g., an E3 ligase ligand) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 1.0 eq of EPA-HCl to the mixture. The N-ethyl group requires extended reaction times; stir for 12–16 hours at room temperature under nitrogen.

  • Validation Checkpoint (Self-Validating System): Quench an aliquot with water and analyze via LC-MS. Do not proceed to cell culture unless the specific mass of the desired EPA-conjugate is confirmed with >95% purity.

  • Purification: Purify the conjugate via preparative HPLC using a water/acetonitrile gradient with 0.1% TFA. Lyophilize the product.

  • Cell Culture Dosing: Reconstitute the purified conjugate in DMSO (10 mM stock). Dilute into complete culture media (e.g., DMEM + 10% FBS) to a final concentration of 1–10 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Apply to target cells (e.g., HeLa or HEK293) and incubate for 24–48 hours before assessing target degradation via Western Blot.

G Warhead Target Ligand (Warhead) Coupling Amide Coupling (HATU/DIPEA) Warhead->Coupling Linker 5-(Ethylamino)pentanoic acid (Linker) Linker->Coupling E3 E3 Ligase Ligand E3->Coupling Conjugate Purified PROTAC Coupling->Conjugate Assay In Vitro Cell Assay (Target Degradation) Conjugate->Assay

Workflow for assembling and validating EPA-HCl-linked bioconjugates in cell culture.

Protocol 2: In Vitro Metabolic & GABAergic Profiling

Recent studies demonstrate that endogenous 5-AVA is significantly upregulated in androgen-independent prostate cancer cells[5] and exacerbates palmitic acid-induced lipid accumulation in HepG2 cells[4]. EPA-HCl can be utilized as a competitive analog to determine if these effects are strictly dependent on the primary amine's interaction with downstream metabolic enzymes or GABA receptors[3].

Causality & Experimental Design

By dosing cells with EPA-HCl alongside native 5-AVA, researchers can map the structural requirements of the metabolic phenotype. Because EPA-HCl is a zwitterion at physiological pH (carboxylic acid pKa ~4.5, ethylamino pKa ~10)[1], it exhibits excellent solubility in cell culture media. A viability control (e.g., CellTiter-Glo) is integrated into the workflow to ensure that phenotypic changes (like reduced lipid accumulation) are not merely artifacts of compound toxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells (for metabolic studies) or primary cortical neurons (for GABAergic studies) in a 96-well plate at 2×104 cells/well. Allow 24 hours for adherence.

  • Compound Preparation: Prepare 100 mM aqueous stocks of both 5-AVA and EPA-HCl. Sterile filter through a 0.22 µm membrane.

  • Treatment Paradigm:

    • Control Group: Vehicle (Media only).

    • Inducer Group: 500 µM Palmitic Acid + 1 mM 5-AVA (to induce lipid accumulation)[4].

    • Competition Group: 500 µM Palmitic Acid + 1 mM 5-AVA + 1 mM EPA-HCl.

  • Incubation: Incubate cells for 48 hours at 37°C, 5% CO₂.

  • Validation Checkpoint (Self-Validating System): Perform a parallel ATP-based viability assay (CellTiter-Glo) on a duplicate plate. If viability in the EPA-HCl group drops below 90% of the control, adjust the dosage to ensure observed metabolic effects are not driven by apoptosis.

  • Phenotypic Readout: Fix cells with 4% paraformaldehyde and stain with Oil Red O to quantify intracellular lipid droplets. Extract the dye with isopropanol and measure absorbance at 490 nm.

G Lysine L-Lysine / Arginine Metabolism AVA Endogenous 5-AVA Production Lysine->AVA GABA GABA Receptor Binding AVA->GABA Lipid Hepatic Lipid Accumulation AVA->Lipid Outcome Receptor Modulation / Metabolic Disruption GABA->Outcome Lipid->Outcome EPA 5-(Ethylamino)pentanoic acid (Competitive Probe) EPA->GABA Competes EPA->Lipid Modulates

Metabolic intervention of EPA-HCl in 5-AVA-mediated lipid accumulation and GABA signaling.

References

  • PubMed. "Prevotella copri-produced 5-aminopentanoic acid promotes pediatric metabolic dysfunction-associated steatotic liver disease". Available at:[Link]

  • PubMed. "Integrative analysis of transcriptomic and metabolomic profiles reveals enhanced arginine metabolism in androgen-independent prostate cancer cells". Available at:[Link]

  • ACS Publications. "Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid". Available at:[Link]

Sources

Method

Advanced HPLC Analysis of 5-(Ethylamino)pentanoic Acid Hydrochloride: Orthogonal Approaches using HILIC-CAD and FMOC-Derivatization RP-HPLC

Introduction & Analytical Challenges 5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is an aliphatic secondary amino acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is an aliphatic secondary amino acid. The quantitative analysis of this compound via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents severe analytical challenges due to its intrinsic chemical properties:

  • High Polarity & Zwitterionic Nature : As a highly polar, low-molecular-weight molecule, it exhibits virtually no retention on standard hydrophobic C18 stationary phases, eluting prematurely in the void volume[1].

  • Lack of a UV Chromophore : Aliphatic amino acids lack conjugated pi-electron systems, rendering standard UV/Vis detection (e.g., at 254 nm) ineffective[1].

  • Secondary Amine Limitations : Because the nitrogen atom is substituted with an ethyl group, it is a secondary amine. Consequently, it does not react with standard primary-amine derivatization reagents like o-phthalaldehyde (OPA), which require two primary amine protons to form a fluorescent isoindole ring[2][3].

To overcome these limitations, this Application Note details two validated, orthogonal methodologies: Direct Analysis via HILIC-CAD and Pre-Column Derivatization via FMOC-Cl RP-HPLC [4][5].

Method A: Direct Analysis via HILIC-CAD

Rationale & Causality

Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for polar, zwitterionic analytes by utilizing a water-enriched liquid layer on a polar stationary phase (e.g., zwitterionic or charge-modulated amide silica)[6]. Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD is a universal, mass-flow detector that measures non-volatile analytes independent of their optical properties, making it ideal for underivatized amino acids[1].

HILIC_Workflow S1 Sample Prep Dilute in 70% ACN S2 HILIC Separation Zwitterionic/Amide Column S1->S2 S3 Nebulization & Drying (CAD Detector) S2->S3 S4 Corona Discharge Particle Charging S3->S4 S5 Electrometer Detection Mass-Proportional Signal S4->S5

Workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Step-by-Step Protocol

1. Sample Preparation: Dissolve the 5-(Ethylamino)pentanoic acid hydrochloride standard in ultra-pure water to a stock concentration of 10 mg/mL. Dilute the working sample to 100 µg/mL using a diluent of Acetonitrile/Water (70:30, v/v). Expert Insight: Matching the sample diluent to the highly organic initial HILIC mobile phase is critical to prevent peak distortion and solvent-mismatch breakthrough[1].

2. Chromatographic Conditions:

  • Column : ZIC-HILIC or Charge-Modulated Amide column (150 × 2.1 mm, 3.5 µm)[4][6].

  • Mobile Phase A : 50 mM Ammonium Formate in Water, adjusted to pH 3.2 with formic acid[1][4]. (Causality: The low pH ensures the carboxylate group is partially protonated while the secondary amine is fully protonated, optimizing HILIC partitioning and peak shape).

  • Mobile Phase B : Acetonitrile (LC-MS grade).

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Detector : Charged Aerosol Detector (Evaporator temp: 35 °C, Data rate: 10 Hz)[4].

3. Gradient Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01585
2.01585
10.04060
15.04060
16.01585
25.01585

Method B: Pre-Column Derivatization (FMOC-Cl) and RP-HPLC-UV/FLD

Rationale & Causality

For laboratories lacking CAD or MS instrumentation, chemical derivatization is required to impart a chromophore/fluorophore onto the analyte. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold-standard reagent for this purpose because, unlike OPA, it reacts rapidly with secondary amines under mildly alkaline conditions to form highly stable, UV-absorbing, and fluorescent carbamate derivatives[3][5][7].

FMOC_Derivatization A 5-(Ethylamino)pentanoic acid (Secondary Amine) C Borate Buffer (pH 8.5) Reaction: 5 min, RT A->C B FMOC-Cl Reagent (in Acetonitrile) B->C D FMOC-Amino Acid Derivative (Highly UV/FLD Active) C->D Nucleophilic Substitution E RP-HPLC Analysis (C18 Column) D->E Gradient Elution

Reaction pathway for the pre-column FMOC-Cl derivatization of secondary amines.

Step-by-Step Protocol

1. Derivatization Procedure:

  • Buffer Preparation : Prepare a 0.2 M borate buffer, adjusted strictly to pH 8.5 using NaOH[7].

  • Reagent Preparation : Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 15 mM.

  • Reaction : Mix 100 µL of the aqueous sample with 100 µL of the borate buffer. Add 100 µL of the FMOC-Cl reagent.

  • Incubation : Vortex thoroughly and allow the nucleophilic substitution to proceed at room temperature for 5 minutes.

  • Quenching (Critical Step) : Unreacted FMOC-Cl hydrolyzes to FMOC-OH, which creates a massive interfering peak in the chromatogram. Quench the excess reagent by adding 100 µL of 300 mM 1-aminoadamantane (ADAM) to form a highly hydrophobic FMOC-ADAM complex that elutes far later than the target analyte.

2. Chromatographic Conditions:

  • Column : End-capped C18 column (150 × 4.6 mm, 3.5 µm)[5].

  • Mobile Phase A : 20 mM Sodium Acetate buffer, pH 4.2.

  • Mobile Phase B : Acetonitrile/Methanol (50:50, v/v)[5].

  • Flow Rate : 1.0 mL/min.

  • Detector : UV at 262 nm or Fluorescence (Excitation: 265 nm, Emission: 313 nm)[2][5].

3. Gradient Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.07030
15.02080
20.00100
25.07030

Data Presentation & Validation Metrics

The following table summarizes the expected validation metrics for both orthogonal approaches based on established chromatographic benchmarks for these techniques[1][4][8].

Validation ParameterMethod A: HILIC-CADMethod B: FMOC-Derivatization RP-HPLC (FLD)
Primary Mechanism Hydrophilic PartitioningHydrophobic Partitioning (Post-Derivatization)
Linearity Range 1.5 µg/mL – 50 µg/mL10 pmol – 1000 pmol (on-column)
Correlation Coefficient ( R2 ) > 0.998 (2nd order regression)> 0.999 (Linear regression)
Estimated LOD ~20 ng on-column~1 fmol/µL
Analysis Time 25 minutes25 minutes (excluding 6 min derivatization)

Troubleshooting & Expert Insights

  • HILIC Equilibration Dynamics : HILIC stationary phases require significantly longer equilibration times than standard RP-HPLC columns. Ensure at least 20 column volumes of the initial mobile phase (85% Organic) are passed through the column before the first injection to establish the critical aqueous hydration layer[6].

  • FMOC Reagent Stability : FMOC-Cl is highly moisture-sensitive. Always prepare the reagent in anhydrous acetonitrile and store aliquots at 4 °C to prevent premature hydrolysis to FMOC-OH, which degrades reaction efficiency[9].

  • Counter-Ion Interference : Because 5-(Ethylamino)pentanoic acid is supplied as a hydrochloride salt, the chloride ion may elute as a distinct system peak in the HILIC-CAD method. Ensure the chloride peak (which elutes very early in HILIC) does not co-elute with the target analyte.

References

  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection Source: researchgate.net URL:4

  • 5-Aminopentanoic acid hydrochloride Source: sigmaaldrich.com URL: Link

  • Direct analysis of amino acids by HILIC–eSI-MS Source: hplc.eu URL: 6

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: lcms.cz URL: 1

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Pre-Column Derivatization Source: benchchem.com URL: 7

  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS Source: usp.org URL: 5

  • Amino Acid Pre-column Derivatization HPLC Analysis Methods Source: creative-proteomics.com URL: 2

  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System Source: jascoinc.com URL: 3

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Source: oup.com URL:Link

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis Source: agilent.com URL: 9

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization Source: nih.gov URL: 8

Sources

Application

Application Note: 5-(Ethylamino)pentanoic Acid Hydrochloride in Advanced Drug Delivery Systems

Executive Summary 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a highly versatile, bifunctional aliphatic building block utilized in the synthesis of next-generation drug delivery vehicles. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a highly versatile, bifunctional aliphatic building block utilized in the synthesis of next-generation drug delivery vehicles. Featuring a secondary amine (N-ethyl) and a terminal carboxylic acid separated by a flexible four-carbon spacer, this molecule is critical for tuning the physicochemical properties of lipid nanoparticles (LNPs), end-capping polymeric gene vectors, and synthesizing proteolytically stable peptide-drug conjugates (PDCs).

This application note provides researchers and drug development professionals with a comprehensive mechanistic rationale, validated step-by-step protocols, and quality control metrics for integrating this compound into targeted delivery workflows.

Mechanistic Rationale: The Chemistry of Delivery

The utility of 5-(ethylamino)pentanoic acid in nanomedicine is driven by three distinct structural advantages:

  • Precise pKa Modulation: In the synthesis of ionizable cationic lipids for mRNA delivery, the secondary amine is typically alkylated to form a tertiary amine headgroup. The specific steric hindrance provided by the N-ethyl group optimally tunes the apparent acid dissociation constant (pKa) of the lipid to the narrow therapeutic window of 6.2 to 6.5 . This ensures the lipid remains neutral in systemic circulation (pH 7.4) but becomes rapidly protonated in the early endosome (pH ~6.5).

  • Phase Transition Dynamics: The pentanoic acid backbone acts as a hydrophobic spacer. During endosomal acidification, this specific chain length facilitates the thermodynamic shift of the LNP from a stable lamellar phase ( Lα​ ) to an inverted hexagonal phase ( HII​ ), which is mechanically required to disrupt the endosomal membrane and release nucleic acids into the cytosol.

  • Proteolytic Shielding: When used as an aliphatic linker in PDCs, the N-ethylation of the amine provides significant steric shielding against endogenous aminopeptidases, prolonging the systemic half-life of the conjugate compared to non-alkylated analogs .

Endosomal_Escape A Systemic Circulation pH 7.4 (Neutral Lipid) B Endocytosis Into Cell A->B C Early Endosome pH 6.5 (Protonated Amine) B->C D Phase Transition (Lamellar to H_II) C->D E Cytosolic Release of mRNA Payload D->E

Figure 1: pH-dependent mechanism of endosomal escape driven by N-ethylamine protonation.

Application 1: Formulation of mRNA Lipid Nanoparticles (LNPs)

Once 5-(ethylamino)pentanoic acid is synthesized into an ionizable lipid (e.g., via esterification of the carboxylate with branched lipid tails and subsequent alkylation of the amine), it must be formulated into LNPs using microfluidic mixing.

Causality of Experimental Design

The microfluidic mixing process relies on chaotic advection to rapidly precipitate lipids around the mRNA payload. The aqueous phase must be buffered to pH 4.0 using citrate. At this pH, the N-ethyl-derived tertiary amine is fully protonated (cationic), allowing it to electrostatically complex with the anionic phosphate backbone of the mRNA. Subsequent dialysis into a neutral buffer (pH 7.4) deprotonates the surface lipids, preventing systemic toxicity and nanoparticle aggregation.

Protocol: Microfluidic Assembly & Validation

Reagents:

  • Organic Phase: Ionizable lipid (derived from 5-(ethylamino)pentanoic acid), DSPC, Cholesterol, and PEG-Lipid dissolved in 100% molecular biology grade Ethanol.

  • Aqueous Phase: mRNA diluted in 50 mM Citrate Buffer (pH 4.0).

Step-by-Step Methodology:

  • Lipid Preparation: Prepare the organic phase at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid). Ensure the final lipid concentration is 12.5 mM.

  • mRNA Preparation: Dilute the mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1.

  • Microfluidic Mixing: Load the organic and aqueous phases into separate syringes. Inject into a microfluidic mixing cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

  • Maturation & Dialysis: Collect the nascent LNPs and immediately dilute 1:3 with 1X PBS (pH 7.4) to arrest particle growth. Dialyze against 100 volumes of 1X PBS for 18 hours at 4°C using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Self-Validation (RiboGreen Assay): Measure encapsulation efficiency (EE%). Diagnostic Check: If EE% is <90%, it indicates incomplete protonation during mixing; verify the citrate buffer is exactly at pH 4.0 and that the microfluidic flow rates are strictly maintained.

LNP_Workflow A Lipid Phase in Ethanol C Microfluidic Mixing Cartridge A->C 1 Part B mRNA Phase Citrate pH 4.0 B->C 3 Parts D Electrostatic Assembly C->D Self-Assembly E Dialysis to pH 7.4 (Neutralization) D->E Maturation

Figure 2: Microfluidic workflow for LNP assembly using N-ethylamine-derived ionizable lipids.

Application 2: End-Capping Poly( β -amino esters) (PBAEs)

PBAEs are highly effective, biodegradable polymeric vectors for gene delivery. They are synthesized via the Michael addition of primary amines to diacrylates. However, the raw base polymer terminates in highly reactive, cytotoxic acrylate groups.

Causality of Experimental Design

Reacting the terminal acrylates with 5-(ethylamino)pentanoic acid serves a dual purpose:

  • Detoxification: The secondary amine acts as a potent nucleophile, quenching the toxic acrylate vinyl groups via a secondary Michael addition .

  • Functionalization: The addition introduces a terminal carboxylic acid and converts the secondary amine to a tertiary amine. This creates a zwitterionic polymer surface that significantly enhances DNA condensation and cellular uptake compared to uncapped or simple amine-capped PBAEs.

Protocol: Michael Addition End-Capping
  • Base Polymer Synthesis: Synthesize the acrylate-terminated PBAE base polymer in anhydrous DMSO.

  • End-Capping Reaction: Add a 0.5 M solution of 5-(ethylamino)pentanoic acid hydrochloride (pre-neutralized with 1 equivalent of triethylamine) in DMSO to the base polymer solution. Use a 2.5x molar excess relative to the theoretical acrylate end groups.

  • Incubation: Stir the reaction in the dark at room temperature for 24 hours.

  • Purification: Precipitate the polymer in cold anhydrous diethyl ether. Wash the precipitate twice with fresh ether and dry under vacuum for 48 hours.

  • Self-Validation ( 1 H NMR): Dissolve the final polymer in CDCl 3​ . Diagnostic Check: The complete disappearance of multiplet peaks between 5.8 and 6.5 ppm confirms 100% consumption of the toxic acrylate groups.

PBAE_Synthesis A Diacrylate + Primary Amine B Acrylate-Terminated PBAE (Toxic) A->B Polymerization C Add 5-(Ethylamino) pentanoic acid B->C Quenching D End-Capped PBAE (Biocompatible) C->D Michael Addition

Figure 3: Detoxification and functionalization of PBAEs via Michael addition end-capping.

Application 3: Proteolytically Stable Linkers in Bioconjugation

In Peptide-Drug Conjugates (PDCs), the linker connecting the targeting peptide to the payload must remain stable in circulation but cleave at the target site. 5-(Ethylamino)pentanoic acid is utilized as an aliphatic linker where the carboxylic acid is coupled to the drug (via EDC/NHS chemistry) and the N-ethyl amine is coupled to the targeting peptide . The steric bulk of the ethyl group prevents premature enzymatic cleavage of the amide bond by serum proteases, ensuring the payload reaches the target tissue intact.

Quantitative Data & Quality Control

To ensure reproducibility across drug delivery systems utilizing 5-(ethylamino)pentanoic acid derivatives, adhere to the following validated parameters.

Table 1: Standardized LNP Formulation Parameters

ParameterTarget ValueRationale
Lipid Molar Ratio 50:10:38.5:1.5Optimizes endosomal escape while preventing premature clearance.
N/P Ratio 6:1Ensures complete electrostatic encapsulation of the mRNA payload.
Aqueous Buffer 50 mM Citrate, pH 4.0Fully protonates the N-ethyl derived tertiary amine (pKa ~6.4).
Flow Rate Ratio (FRR) 3:1 (Aq:Org)Drives rapid solvent polarity shift for uniform nanoparticle precipitation.

Table 2: Quality Control Metrics for Validated Delivery Systems

MetricAnalytical MethodAcceptable RangeImplication of Failure
Particle Size Dynamic Light Scattering (DLS)60 – 85 nm>100 nm indicates aggregation or insufficient mixing speed.
Polydispersity (PDI) Dynamic Light Scattering (DLS)< 0.15High PDI indicates heterogeneous particle formation; check FRR.
Encapsulation (EE%) RiboGreen Assay (± Triton X-100)> 95%Low EE% indicates incomplete amine protonation during mixing.
Apparent pKa TNS Fluorescence Assay6.2 – 6.5Deviations cause systemic toxicity (if >7.0) or poor escape (if <6.0).
Acrylate Quenching 1 H NMR Spectroscopy100%Residual acrylates in PBAEs lead to severe cellular cytotoxicity.

References

  • Source: Google Patents (US20220023427A1)
  • End-modified poly(beta-amino esters)
  • The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake Source: PubMed Central (PMC) URL:[Link]

  • Protein-Based Nanoparticles as Drug Delivery Systems Source: PubMed Central (PMC) URL:[Link]

Method

Application Note: In Vivo Dosing Guidelines and Pharmacological Evaluation of 5-(Ethylamino)pentanoic Acid Hydrochloride

Scientific Rationale & Molecular Context 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a synthetic, N-alkylated derivative of 5-aminopentanoic acid (also known as 5-aminovaleric acid or 5-AVA). Endogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Molecular Context

5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a synthetic, N-alkylated derivative of 5-aminopentanoic acid (also known as 5-aminovaleric acid or 5-AVA). Endogenous 5-AVA is a primary lysine degradation product mediated by microbial catabolism[1]. Biologically, 5-AVA functions as a weak γ-aminobutyric acid (GABA) receptor agonist and acts as an in vivo substrate for the enzyme 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T)[2].

The addition of an ethyl group to the terminal amine fundamentally alters the molecule's physicochemical profile. By increasing the molecule's lipophilicity (LogP), the N-ethyl substitution theoretically enhances blood-brain barrier (BBB) permeability[3]. This makes it a compelling structural motif for central nervous system (CNS) drug development, particularly in the design of novel GABAergic analogs. Furthermore, derivatives of 5-AVA have demonstrated significant metabolic and oncological impacts in vivo; for example, 5-AVA promotes colorectal cancer development via the Wnt/β-catenin pathway[4], and its betaine derivative (5-AVAB) dose-dependently inhibits the β-oxidation of fatty acids in cardiomyocytes[5].

Pathway Lys L-Lysine (Microbial Catabolism) Cad Cadaverine Lys->Cad Decarboxylation AVA 5-Aminovaleric Acid (5-AVA) Cad->AVA Oxidation GABAR GABA Receptors (Agonism) AVA->GABAR Weak Binding GABAT GABA-T Enzyme (Metabolism) AVA->GABAT Substrate NEthyl 5-(Ethylamino)pentanoic Acid HCl NEthyl->GABAR Enhanced CNS Penetration NEthyl->GABAT Altered Affinity

Diagram 1: Metabolic origins of 5-AVA and pharmacological trajectory of its N-ethyl derivative.

Physicochemical Profiling

Expertise Insight: 5-(Ethylamino)pentanoic acid is supplied as a hydrochloride (HCl) salt. This ensures the terminal amine remains protonated at physiological pH, counterbalancing the lipophilic ethyl group to maintain excellent aqueous solubility. However, dissolving an HCl salt in unbuffered water will drastically lower the pH, which can cause injection-site necrosis or gastrointestinal distress in vivo. Therefore, physiological buffers are mandatory.

Table 1: Comparative Physicochemical Properties

Property5-Aminopentanoic Acid (Parent)5-(Ethylamino)pentanoic Acid HCl
Molecular Formula C5H11NO2C7H15NO2 • HCl
Molecular Weight 117.15 g/mol 181.66 g/mol
Functional Groups -COOH, -NH2-COOH, -NH-CH2-CH3
Estimated LogP -1.2+0.5 (Base form)[3]
Aqueous Solubility HighVery High (due to HCl salt)

Formulation Protocol (Clear Solution)

Trustworthiness Check: This protocol is a self-validating system. The inclusion of a mandatory pH verification step prevents the administration of highly acidic solutions, which is a common point of failure in preclinical formulations of hydrochloride salts.

  • Weighing: Accurately weigh the required mass of 5-(Ethylamino)pentanoic acid hydrochloride powder.

  • Primary Dissolution: Add 80% of the final required volume of sterile 1X Phosphate-Buffered Saline (PBS) or 0.9% NaCl. Vortex for 60 seconds until a clear solution is achieved.

  • pH Verification (Critical): Check the pH using a micro-probe. If the pH drops below 6.5 due to the HCl salt, titrate dropwise with 0.1M NaOH until the pH reaches 7.2 – 7.4.

  • Volume Adjustment: Top up to the final volume with the vehicle.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter prior to administration.

In Vivo Dosing Guidelines

Expertise Insight: GABA analogs typically exhibit rapid systemic clearance via renal excretion without significant hepatic metabolism[6]. Consequently, maintaining therapeutic exposure often requires higher doses or repeated daily dosing. For chronic studies (e.g., evaluating oncological or metabolic impacts), oral gavage is preferred to mimic natural gut-derived metabolite exposure[4].

Table 2: Recommended Dosing Parameters for Mice (e.g., C57BL/6)

RouteRecommended Dose RangeVehicleDosing VolumePK Sampling Frequency
Intraperitoneal (IP) 10 – 50 mg/kgPBS (pH 7.4)5 – 10 mL/kg0.25, 0.5, 1, 2, 4, 8h
Oral Gavage (PO) 20 – 100 mg/kgPBS (pH 7.4)10 mL/kg0.5, 1, 2, 4, 8, 24h
Intravenous (IV) 2 – 10 mg/kg0.9% Saline5 mL/kg0.08, 0.25, 0.5, 1, 2, 4h

Experimental Workflow: Pharmacokinetics (PK) and Pharmacodynamics (PD)

To prevent the stress of serial blood sampling from confounding behavioral or metabolic readouts, PK and PD evaluations must be conducted in parallel, independent cohorts.

Step 1: Acclimatization & Grouping Acclimate mice for 7 days. Randomize into Vehicle Control, Low Dose (e.g., 20 mg/kg PO), and High Dose (e.g., 80 mg/kg PO) groups. Separate cohorts for PK (n=3 per timepoint) and PD (n=8-10 per group).

Step 2: Administration Administer the formulated 5-(Ethylamino)pentanoic acid HCl solution via the chosen route. For chronic PD studies, administer daily at the same time (e.g., 09:00 AM) to avoid circadian variability.

Step 3: Tissue & Blood Sampling (PK Cohort) Collect ~50 µL of blood via the submandibular vein at designated timepoints (see Table 2) into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma. For BBB penetration studies, harvest brain tissue at T_max (typically 0.5 - 1h post-IP dose), homogenize in 3 volumes of ice-cold PBS, and snap-freeze.

Step 4: LC-MS/MS Bioanalysis Precipitate plasma/brain homogenate proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Gabapentin-d4). Centrifuge and inject the supernatant into an LC-MS/MS system optimized for highly polar, low-molecular-weight amines.

Step 5: PD Readouts (PD Cohort) Subject the parallel cohort to relevant assays. For GABAergic evaluation, utilize the Open Field Test (OFT) or Elevated Plus Maze (EPM) 1-hour post-dose. For metabolic evaluation, assess fatty acid β-oxidation or tumor progression markers[4][5].

Workflow Step1 1. Formulation Vehicle: PBS (pH 7.4) Step2 2. Administration PO (20-100 mg/kg) or IP (10-50 mg/kg) Step1->Step2 Step3 3. PK Sampling 0.25, 0.5, 1, 2, 4, 8, 24h Step2->Step3 Step5 5. PD Evaluation Behavioral / Metabolic Assays Step2->Step5 Parallel Cohort Step4 4. LC-MS/MS Bioanalysis Quantify Parent Compound Step3->Step4

Diagram 2: Standardized in vivo PK/PD experimental workflow for GABAergic analogs.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Detection Parameters and HILIC Workflow for 5-(Ethylamino)pentanoic Acid Hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

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Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative detection of 5-(Ethylamino)pentanoic acid hydrochloride in biological matrices.

Introduction & Physicochemical Rationale

5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a highly polar, zwitterionic amino acid derivative. Structurally, it consists of a five-carbon chain terminating in a carboxylic acid group and an ethyl-substituted secondary amine [2.1].

As a Senior Application Scientist, designing an LC-MS/MS method requires aligning the instrument parameters with the molecule's intrinsic physicochemical properties:

  • Ionization Strategy (Causality): The secondary amine moiety has a high proton affinity. In an acidic environment (e.g., 0.1% formic acid), it readily accepts a proton, making positive electrospray ionization (ESI+) the most efficient mode of detection. The free base molecular weight is 145.20 g/mol , yielding a strong precursor pseudo-molecular ion [M+H]+ at m/z 146.1.

  • Chromatographic Strategy (Causality): Traditional reversed-phase (C18) columns fail to retain small, highly polar zwitterions, resulting in elution at the void volume where severe matrix suppression occurs[1]. To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., Amide or Z-HILIC) and a highly organic mobile phase, providing orthogonal retention mechanisms driven by aqueous layer partitioning and electrostatic interactions[2].

Mass Spectrometry Parameters & MRM Transitions

To achieve maximum sensitivity and specificity, detection is performed in Multiple Reaction Monitoring (MRM) mode. Collision-induced dissociation (CID) of the m/z 146.1 precursor yields highly specific product ions.

Mechanistic Fragmentation Pathway:

  • Dehydration: The primary fragmentation event is the neutral loss of water (-18 Da) from the terminal carboxylic acid, generating a highly stable acylium ion at m/z 128.1.

  • Dealkylation: The dehydrated fragment undergoes further cleavage, losing the ethyl group as ethene (-28 Da) to form m/z 100.1.

  • Amine Cleavage / Cyclization: Alternatively, the loss of ethylamine (-45 Da) from the dehydrated ion yields a piperideine-like cyclic cation at m/z 83.1, a classic fragmentation hallmark of aminopentanoic acid derivatives[3].

Table 1: Optimized MRM Parameters for 5-(Ethylamino)pentanoic Acid
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentPurpose
146.1 128.1 5015 [M+H−H2​O]+ Quantifier
146.1 83.1 5025 [M+H−H2​O−C2​H7​N]+ Qualifier 1
146.1 100.1 5020 [M+H−H2​O−C2​H4​]+ Qualifier 2

(Note: Source parameters: Capillary Voltage = 3.5 kV, Desolvation Temp = 500°C, Desolvation Gas = 800 L/hr, Cone Voltage = 40 V).

Fragmentation_Pathway M1 Precursor Ion[M+H]+ C7H16NO2+ m/z 146.1 M2 Dehydrated Fragment [M+H - H2O]+ m/z 128.1 M1->M2 Loss of H2O (-18 Da) M3 Dealkylated Fragment [M+H - H2O - C2H4]+ m/z 100.1 M2->M3 Loss of Ethene (-28 Da) M4 Cyclized/Cleaved Fragment [M+H - H2O - C2H7N]+ m/z 83.1 M2->M4 Loss of Ethylamine (-45 Da)

Fig 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

LC Separation Conditions

A Waters ACQUITY UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm) is recommended.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile + 0.1% Formic Acid.

Causality of Buffer Selection: The addition of 10 mM ammonium formate is critical in HILIC. It maintains a constant ionic strength, which stabilizes the zwitterionic state of the amino acid and ensures reproducible retention times. The 0.1% formic acid ensures the secondary amine remains fully protonated for maximum ESI+ sensitivity[2].

Table 2: HILIC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.401090Initial
1.00.4010906 (Linear)
5.00.4040606 (Linear)
6.00.4050506 (Linear)
6.10.4010901 (Step)
10.00.4010906 (Equilibration)

Sample Preparation: A Self-Validating Protocol

To guarantee trustworthiness, the sample preparation must act as a self-validating system. This is achieved by incorporating a stable isotope-labeled internal standard (IS) and strict Quality Control (QC) acceptance criteria.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of biological matrix (e.g., plasma, serum, or cell lysate) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., 5-aminopentanoic acid-d3 at 50 ng/mL).

    • Causality: The 1:3 ratio of sample to organic solvent ensures >95% protein precipitation. Furthermore, the resulting supernatant will be 75% acetonitrile, which is highly compatible with the initial HILIC gradient conditions (90% B), preventing the severe peak broadening ("solvent effect") that occurs when highly aqueous samples are injected onto a HILIC column.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of Mobile Phase B. Vortex briefly.

  • Injection: Inject 2 µL onto the LC-MS/MS system.

System Suitability & Validation Criteria
  • Internal Standard Stability: The IS peak area must remain within ±15% of the mean across the entire analytical batch. A deviation beyond this indicates matrix effect variations or extraction failure.

  • Carryover Check: A matrix blank (extracted without analyte) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal-to-noise (S/N) ratio at the analyte retention time must be <3.

LCMS_Workflow Prep 1. Sample Prep Protein Precipitation (Acetonitrile) LC 2. HILIC Separation BEH Amide Column (Polar Retention) Prep->LC MS 3. ESI+ MS/MS MRM Mode (m/z 146.1 -> 128.1) LC->MS Data 4. Data Analysis Quantitation & QC MS->Data

Fig 2: End-to-end LC-MS/MS workflow for 5-(Ethylamino)pentanoic acid detection.

References

  • Title: Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies Source: shimadzu.com URL: [Link]

  • Title: Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours Source: nih.gov (PMC) URL: [Link]

  • Title: Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: acs.org (Journal of Agricultural and Food Chemistry) URL: [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 5-(Ethylamino)pentanoic Acid Hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Analytical Challenges

5-(Ethylamino)pentanoic acid hydrochloride (C₇H₁₅NO₂ • HCl) is a zwitterionic, aliphatic amino acid derivative characterized by a five-carbon backbone terminating in a carboxylic acid, with an ethyl-substituted secondary amine at the opposite terminus.

From an analytical perspective, this molecule presents a dual challenge:

  • Optical Invisibility: It lacks a conjugated pi-electron system, rendering it virtually invisible to standard UV-Vis or fluorescence (FL) detectors used in High-Performance Liquid Chromatography (HPLC).

  • Low Volatility & High Polarity: The zwitterionic nature of the carboxylic acid and secondary amine causes severe peak tailing, thermal degradation, and column adsorption in Gas Chromatography-Mass Spectrometry (GC-MS).

To achieve high-sensitivity detection and robust quantification, pre-column or pre-injection chemical derivatization is an absolute requirement. This guide details field-proven reagents and self-validating protocols for functionalizing both the secondary amine and the carboxylic acid moieties.

Mechanistic Causality in Reagent Selection

The structural reality of 5-(Ethylamino)pentanoic acid dictates the derivatization chemistry. The presence of an ethyl-substituted secondary amine precludes the use of standard primary amine reagents like o-phthalaldehyde (OPA), which strictly require a primary amine and a thiol to form a stable isoindole[1].

HPLC Modality: Targeting the Secondary Amine

For liquid chromatography, derivatization aims to append a robust chromophore or fluorophore[2].

  • FMOC-Cl (9-Fluorenylmethyl chloroformate): FMOC-Cl is the premier choice for secondary aliphatic amines. It reacts rapidly via nucleophilic acyl substitution under mild alkaline conditions to form highly stable, fluorescent carbamates[1].

  • NBD-Cl (7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole): This reagent selectively reacts with secondary amines in aqueous or organic solvents. It is highly valued because the unreacted reagent exhibits minimal native fluorescence, drastically reducing background noise compared to FMOC-Cl[3].

GC-MS Modality: Dual-Target Volatility Enhancement

For gas-phase analysis, the analyte must be modified into a non-polar, thermally stable, and volatile form[4].

  • BSTFA + 1% TMCS: Silylation is the most efficient approach. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on both the carboxylic acid and the secondary amine with trimethylsilyl (TMS) groups. Because secondary amines are sterically hindered and react slower than primary amines, the addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst to drive the reaction to 100% completion[4].

Experimental Workflows

Workflow Sample 5-(Ethylamino)pentanoic Acid Hydrochloride Decision Select Analytical Modality Sample->Decision HPLC_Path HPLC-UV/FL (Target: Secondary Amine) Decision->HPLC_Path High Sensitivity Liquid Phase GC_Path GC-MS (Target: Amine & Carboxyl) Decision->GC_Path Structural ID Gas Phase FMOC_Reagent Add FMOC-Cl + Borate Buffer (pH 9.0) HPLC_Path->FMOC_Reagent Quench Liquid-Liquid Extraction (Hexane/Aqueous) FMOC_Reagent->Quench HPLC_Detect Reverse-Phase HPLC Fluorescence Detection Quench->HPLC_Detect Dry_Sample Rigorous Drying (Anhydrous Conditions) GC_Path->Dry_Sample BSTFA_Reagent Add BSTFA + 1% TMCS (Heat at 60°C for 60 min) Dry_Sample->BSTFA_Reagent GC_Detect GC-EI-MS Analysis (Di-TMS Derivative) BSTFA_Reagent->GC_Detect

Fig 1. Divergent derivatization workflows for 5-(Ethylamino)pentanoic acid based on analytical modality.

Validated Experimental Protocols

Protocol A: FMOC-Cl Derivatization for HPLC-FL

Causality Focus: The reaction must be buffered to pH 9.0–10.0. At this pH, the secondary amine (pKa ~10) is sufficiently deprotonated to act as a nucleophile, while the base-catalyzed hydrolysis of the FMOC-Cl reagent is kept at a manageable rate[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-(Ethylamino)pentanoic acid hydrochloride in 0.1 M sodium borate buffer (pH 9.5) to achieve a concentration of 10–100 µg/mL. Self-Validation Step: Spike the sample with a known concentration of an internal standard (e.g., 5-(methylamino)pentanoic acid) to account for derivatization yield variations.

  • Reagent Addition: In a borosilicate glass vial, combine 500 µL of the buffered sample with 500 µL of 15 mM FMOC-Cl dissolved in anhydrous acetonitrile.

  • Reaction: Cap the vial and vortex vigorously for 1 to 5 minutes at room temperature[5].

  • Clean-up & Extraction: Add 2 mL of LC-MS grade hexane to the aqueous reaction mixture. Vortex for 1 minute and allow the phases to separate. The highly hydrophobic FMOC-derivatized analyte will partition into the upper organic layer, leaving borate salts and polar byproducts behind[5].

  • Analysis: Transfer the upper hexane layer to a clean vial, evaporate under nitrogen, and reconstitute in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Inject into a C18 reversed-phase column and monitor via fluorescence (Excitation: 260 nm, Emission: 315 nm).

Protocol B: Silylation via BSTFA + 1% TMCS for GC-MS

Causality Focus: Silylation reactions are extremely sensitive to moisture. Even trace amounts of water will rapidly hydrolyze BSTFA and destroy the newly formed TMS-derivatives[4]. Rigorous drying is non-negotiable.

Step-by-Step Methodology:

  • Sample Drying: Transfer 100 µL of the aqueous sample solution to a silanized glass GC vial. Evaporate to absolute dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the dried residue. A minimum 2:1 molar ratio of reagent to active hydrogens is required, though a large volumetric excess is standard to drive the equilibrium[2][4].

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a dry block at 60–80°C for 60 minutes[2]. The elevated temperature and extended time, combined with the TMCS catalyst, are necessary to overcome the steric hindrance of the ethyl-substituted secondary amine[4].

  • Analysis: Cool the vial to room temperature. Inject 1 µL directly into the GC-MS system (e.g., DB-5MS column). The target analyte will elute as a di-TMS derivative (TMS-ester, TMS-amine), yielding a distinct molecular ion[M]⁺ and predictable fragmentation patterns.

Quantitative Data Presentation

Table 1: Comparative Analysis of Derivatization Reagents for 5-(Ethylamino)pentanoic acid

Reagent SystemTarget Functional GroupAnalytical ModalityReaction ConditionsPrimary AdvantageTypical Limit of Detection (LOD)
FMOC-Cl Secondary AmineHPLC-UV/FLpH 9.0-10.0, Room Temp, 5 minHighly stable carbamate derivative; strong fluorescence.Low pmol to fmol
NBD-Cl Secondary AmineHPLC-FLpH 8.5, 60°C, 15 minMinimal background fluorescence from unreacted reagent.pmol
BSTFA + 1% TMCS Amine & Carboxylic AcidGC-MSAnhydrous, 60-80°C, 60 minOne-pot dual derivatization; excellent volatility.Low ng to pg
Propyl Chloroformate Secondary AmineGC-FID/MSpH 9.0, Room Temp, 5 minFast reaction; compatible with aqueous samples prior to extraction.ng

References

  • GC Derivatizing Reagents Explained. Phenomenex. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC / National Institutes of Health. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 5-(Ethylamino)pentanoic Acid Hydrochloride

Welcome to the advanced troubleshooting and methodology center for 5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA-HCl). As a Senior Application Scientist, I have designed this guide to bridge the gap between theoreti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for 5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA-HCl). As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical chemistry and benchtop reality. This resource provides drug development professionals with causality-driven solutions for formulation, assay preparation, and solubility optimization.

The Solubilization Paradox: Physicochemical Profiling

While 5-EAPA-HCl is highly soluble in unbuffered, pure water due to its hydrochloride salt form, researchers frequently encounter sudden precipitation when transitioning to physiological buffers. This "solubilization paradox" is driven by the molecule's acid-base chemistry.

At a physiological pH of 7.4, the carboxylic acid group (pKa ~4.5) deprotonates, while the ethylamino group (pKa ~10) remains protonated 1. This maximizes the zwitterionic population of the molecule. Zwitterions exhibit strong intermolecular electrostatic interactions, forming tightly packed self-associated networks that drastically lower aqueous solubility compared to their fully protonated or deprotonated states.

Troubleshooting Guide & FAQs

Q1: My 5-EAPA-HCl stock precipitates immediately upon dilution into 1X PBS. How do I prevent this? Causality: This is a dual-factor issue driven by the isoelectric point (pI) and the common-ion effect. The sudden shift to pH 7.4 drives the molecule into its poorly soluble zwitterionic form. Simultaneously, the high chloride concentration in standard PBS (137 mM NaCl, plus KCl) suppresses the dissociation of the hydrochloride salt via Le Chatelier’s principle, forcing the compound out of solution. Solution: Pre-dissolve the compound in a low-chloride buffer (e.g., 50 mM HEPES or Tris) or prepare the initial stock in mildly acidic conditions (pH 5.5) before gradual titration.

Q2: I need to formulate a high-concentration stock (>50 mg/mL) for in vivo dosing at physiological pH. What excipients are recommended? Causality: High concentrations at neutral pH exacerbate non-ionic and ionic self-association, leading to rapid aggregation. Solution: Utilize amino acid hydrotropes. Research demonstrates that basic amino acids significantly enhance the solubility of poorly water-soluble compounds through non-ionic interactions and complexation [[2]](). Specifically, the simultaneous addition of 50 mM L-Arginine and 50 mM L-Glutamic acid disrupts these self-association networks, dramatically increasing the maximum achievable concentration of soluble molecules without altering the primary structure 3.

Q3: Does temperature affect the solubility profile of this compound in aqueous buffers? Causality: Yes. The dissolution of zwitterionic amino acid derivatives is typically an endothermic process. If you are working near the saturation limit at room temperature (20-25°C), the thermal energy is insufficient to break the intermolecular hydrogen bonding and ionic lattice. Solution: Warm the buffer to 37°C during the initial dissolution phase. Once fully solvated and stabilized by the buffer excipients, the solution can typically be cooled back to room temperature without immediate precipitation due to the kinetic metastability of the supersaturated state.

Visualizing the Workflows

G Start Precipitation Observed in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH IsPI Is pH near pI (~7.2)? CheckPH->IsPI AdjustPH Adjust pH away from pI (e.g., pH < 5 or pH > 9) IsPI->AdjustPH Yes CheckIons Check Buffer Composition IsPI->CheckIons No HighCl High Chloride Concentration? (e.g., PBS) CheckIons->HighCl SwitchBuffer Switch to Low-Chloride Buffer (HEPES, Acetate) HighCl->SwitchBuffer Yes AddHydrotrope Add 50mM L-Arg / L-Glu to suppress aggregation HighCl->AddHydrotrope No

Decision tree for diagnosing and resolving 5-EAPA-HCl solubility issues.

Pathway A 5-EAPA-HCl (Solid State) B Aqueous Buffer (pH 7.4) Zwitterion Formation A->B C Self-Association & Precipitation B->C High Conc. D Addition of L-Arg + L-Glu (Hydrotropic Agents) B->D Formulation C->D E Disruption of Non-Ionic & Ionic Interactions D->E F Stable Monomeric Solubilized State E->F

Mechanistic pathway of hydrotropic solubilization using L-Arg and L-Glu.

Quantitative Data: Solubility Profiles

The following table summarizes the solubility behavior of 5-EAPA-HCl across various standard laboratory conditions, demonstrating the impact of pH, temperature, and excipients.

Buffer SystempHTemp (°C)ExcipientsMax Solubility (mg/mL)Observation
ddH₂O4.025None>100Clear solution, highly soluble
1X PBS7.425None<15Rapid precipitation (Common-ion effect)
50mM HEPES7.425None~35Moderate solubility, slight turbidity
50mM HEPES7.43750mM Arg + 50mM Glu>80Clear solution, stable over 48h

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation steps to confirm successful solubilization without sub-visible aggregation.

Protocol: Hydrotropic Solubilization of 5-EAPA-HCl using Arg/Glu

Step 1: Preparation of Hydrotropic Buffer

  • Dissolve 50 mM L-Arginine and 50 mM L-Glutamic acid in sterile ddH₂O.

  • Causality: Simultaneous addition of these charged amino acids creates a synergistic hydrotropic effect that masks hydrophobic and uncharged patches on the target molecule, preventing self-association 3.

Step 2: Baseline pH Adjustment & Validation

  • Titrate the buffer to exactly pH 7.4 using 1M NaOH or 1M HCl.

  • Validation Step: Allow the solution to stir for 15 minutes and re-measure the pH. Do not proceed until the pH is perfectly stable, ensuring the buffering capacity can handle the acidic hydrochloride salt addition.

Step 3: API Integration

  • Transfer the buffer to a water bath set to 37°C.

  • Slowly add the 5-EAPA-HCl powder to the buffer while stirring continuously at 300 rpm.

  • Causality: Gentle heating provides the necessary enthalpy to overcome the lattice energy of the crystal structure, while continuous stirring prevents localized high-concentration zones that trigger nucleation.

Step 4: Self-Validation (Turbidity Assay)

  • Once visually clear, allow the solution to cool to room temperature (25°C).

  • Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a UV-Vis spectrophotometer (blanked against the pure hydrotropic buffer). An OD600 < 0.05 confirms the absence of sub-visible aggregates, validating complete and stable solubilization.

References

  • National Institutes of Health (PMC) - Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. URL:[Link]

  • American Chemical Society (ACS Publications) - A Simple Method for Improving Protein Solubility and Long-Term Stability. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-(Ethylamino)pentanoic Acid Hydrochloride Storage &amp; Degradation

Welcome to the Technical Support Center for 5-(Ethylamino)pentanoic acid hydrochloride . Because this molecule features both a reactive secondary amine and a terminal carboxylic acid, it is uniquely susceptible to enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Ethylamino)pentanoic acid hydrochloride . Because this molecule features both a reactive secondary amine and a terminal carboxylic acid, it is uniquely susceptible to environmental degradation. This guide provides drug development professionals and analytical chemists with the mechanistic insights and validated protocols needed to diagnose, resolve, and prevent storage-related degradation.

Part 1: Diagnostic FAQs

Q: Why has my 5-(Ethylamino)pentanoic acid hydrochloride powder turned into a sticky, clumped mass? A: This is a classic symptom of severe hygroscopicity. Amino acid hydrochlorides are highly sensitive to environmental moisture and will actively pull water from the air[1]. This moisture uptake leads to deliquescence, where the solid begins to dissolve in its own absorbed water. This not only ruins the physical handling properties but also creates an aqueous micro-environment that accelerates chemical degradation and microbial growth[2].

Q: My LC-MS analysis of a stored batch shows a significant new peak with a mass of [M+H]⁺ 128. What is this degradant? A: You are observing the primary degradation pathway of δ -amino acids: lactamization . The intact 5-(Ethylamino)pentanoic acid has a molecular weight of approximately 145.2 g/mol [3], yielding an [M+H]+ of ~146 in positive ion mode. When exposed to heat or moisture, the terminal ethylamino group undergoes an intramolecular nucleophilic attack on the carboxylic acid. This dehydration reaction (-18 Da) forms a thermodynamically stable 6-membered lactam ring (1-ethylpiperidin-2-one), resulting in the m/z 128 peak. Elevated temperatures and moisture aid this cyclization reaction[4].

Q: Can I just dissolve the degraded, sticky powder in water and use it for my assays? A: No. If lactamization has occurred, the active zwitterionic structure[3] is lost, and the compound will no longer behave correctly in biological or synthetic assays. Furthermore, the exact concentration of the active API will be unknown due to the altered mass. You must either purify the batch or discard it.

Q: How should I store this compound to prevent degradation? A: The container closure system must strictly protect against moisture uptake[2]. Store the compound in a tightly sealed, airtight container with a desiccant (e.g., silica gel). For long-term storage, flush the container with an inert gas (Argon or Nitrogen) and keep it refrigerated (5°C ± 3°C) or frozen (-20°C)[2][4]. Crucial step: Allow the container to reach room temperature in a desiccator for 1-2 hours before opening to prevent sudden condensation on the cold powder[2].

Part 2: Storage Conditions & Degradation Kinetics

To optimize your inventory management, refer to the following quantitative data regarding storage conditions and expected stability.

Storage ConditionRelative Humidity (RH)Temp (°C)Estimated Shelf LifePrimary Degradation Pathway
Open Benchtop >60%25°C< 1 weekRapid Deliquescence, Lactamization
Sealed, No Desiccant 40-60%25°C3-6 monthsSlow Lactamization & Oligomerization
Sealed + Desiccant <20%4°C2-3 yearsNone (Stable)
Inert Gas + Desiccant <5%-20°C> 5 yearsNone (Stable)

Part 3: Experimental Troubleshooting Workflows

Workflow 1: LC-MS Diagnostic Protocol for Lactam Quantification

Causality Principle: To accurately quantify degradation, the analytical method itself must not induce lactamization. Using a highly acidic diluent ensures the ethylamino group remains fully protonated ( NH2+​Et ), rendering it non-nucleophilic and preventing in-vial cyclization during the autosampler queue[5].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0 mg of the suspect powder. Dissolve immediately in 1.0 mL of 0.1 N HCl to lock the amine in its protonated state[5].

  • Chromatography: Utilize a C18 or HILIC column maintained at 30°C.

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Operate the mass spectrometer in ESI+ mode. Extract ion chromatograms (EIC) for m/z 146 (Intact API) and m/z 128 (Lactam degradant).

  • Self-Validation Step: Run a freshly prepared, known-good reference standard immediately after dissolution. The baseline lactam level in the reference should be <0.5%. If the reference shows >5% lactam, your MS source temperature may be too high, causing in-source fragmentation/dehydration.

Workflow 2: Recrystallization Rescue Protocol

Causality Principle: The lactam degradant (1-ethylpiperidin-2-one) is a neutral organic molecule highly soluble in less polar solvents. The intact API is a highly polar HCl salt. We exploit this solubility differential using an antisolvent precipitation method to crash out the intact API while leaving the lactam and moisture in the supernatant.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded, sticky mass in a minimum volume of warm, anhydrous absolute ethanol (approx. 40°C).

  • Precipitation: While stirring vigorously, slowly add anhydrous diethyl ether (antisolvent) dropwise until the solution just becomes persistently cloudy.

  • Crystallization: Seal the flask and transfer it to a -20°C freezer overnight to maximize the thermodynamic yield of the HCl salt crystals.

  • Filtration: Filter the resulting white precipitate rapidly over a Buchner funnel under a stream of dry nitrogen to prevent atmospheric moisture from re-entering the hygroscopic crystals.

  • Self-Validation Step: Perform a Karl Fischer titration on 50 mg of the dried crystals. The batch is successfully rescued and ready for use only if the water content is ascertained to be < 0.5%[2].

Part 4: Logical Troubleshooting Diagram

TroubleshootingWorkflow A Observation: Sticky/Clumped Powder B Karl Fischer Titration (Check Moisture) A->B Step 1 C LC-MS Analysis (Check Degradants) A->C Step 2 D Moisture > 2.0% B->D Fails spec E Peak at m/z 128 (Lactamization) C->E Degraded API G Lyophilization (Remove H2O) D->G If API is intact F Recrystallization (EtOH/Et2O) E->F If lactam present H Store under Argon at 4°C with Desiccant F->H Post-rescue G->H Post-drying

Fig 1. Diagnostic and rescue workflow for degraded 5-(Ethylamino)pentanoic acid HCl.

References

  • Shelf Life and Storage Requirements for Amino Acids: A Guide Pangoo.biz.[Link] (Details the extreme hygroscopicity of amino acid hydrochlorides and humidity control).

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures PubMed (NIH).[Link] (Validates the use of 0.1 N HCl to prevent degradation and stabilize amino acids during analysis).

  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate.[Link] (Discusses the temperature-dependent oligomerization and cyclization of amino acids).

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study Biomedgrid.[Link] (Highlights the critical role of Karl Fischer titration, desiccants, and inert atmospheres for hygroscopic compounds).

Sources

Troubleshooting

Technical Support Center: 5-(Ethylamino)pentanoic Acid Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 5-(Ethylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(Ethylamino)pentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing yield and troubleshooting common issues encountered during this synthesis. Our approach is grounded in established chemical principles to ensure you can confidently navigate your experimental work.

Introduction to the Synthesis

5-(Ethylamino)pentanoic acid hydrochloride is a valuable building block in pharmaceutical and chemical research. Structurally, it is a derivative of 5-aminopentanoic acid, with an ethyl group on the terminal amine that increases its lipophilicity.[1] The most direct and common synthetic route is the reductive amination of 5-oxopentanoic acid with ethylamine.[1] This method is favored for its efficiency and atom economy.

The overall reaction involves the formation of an intermediate imine (or iminium ion) from the reaction of 5-oxopentanoic acid and ethylamine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling.

Diagram: Reaction Pathway

Reaction_Pathway 5-Oxopentanoic_Acid 5-Oxopentanoic Acid Imine_Intermediate Imine/Iminium Intermediate 5-Oxopentanoic_Acid->Imine_Intermediate Ethylamine Ethylamine Ethylamine->Imine_Intermediate Condensation (-H₂O) Product_Free_Base 5-(Ethylamino)pentanoic Acid (Free Base) Imine_Intermediate->Product_Free_Base Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine_Intermediate Final_Product 5-(Ethylamino)pentanoic Acid Hydrochloride Product_Free_Base->Final_Product HCl HCl HCl->Product_Free_Base Salt Formation

Caption: General reaction scheme for the synthesis of 5-(Ethylamino)pentanoic acid hydrochloride via reductive amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
TY-01 Low to No Product Formation (Primarily unreacted 5-oxopentanoic acid) 1. Ineffective imine formation. 2. Deactivated reducing agent. 3. Incorrect pH.1. Optimize Imine Formation: Ensure anhydrous conditions for the initial condensation. The use of a Dean-Stark trap or molecular sieves can help remove water.[2] 2. Check Reducing Agent: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to mildly acidic conditions than NaBH₄.[3] 3. pH Control: The reaction is often optimal under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the reducing agent. Acetic acid can be used as a catalyst.[3][4]
TY-02 Significant amount of 5-hydroxypentanoic acid as a byproduct. The reducing agent is reducing the starting ketone/aldehyde faster than the imine.This is a common issue with powerful reducing agents like NaBH₄. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated iminium ion over the carbonyl group.[3][5]
TY-03 Formation of Tertiary Amine Byproduct (5-(Diethylamino)pentanoic acid) Over-alkylation of the product. This can happen if the newly formed secondary amine reacts with another molecule of the starting aldehyde (if present) and is subsequently reduced.1. Stoichiometry Control: Use a slight excess of ethylamine (1.1-1.5 equivalents) to drive the initial reaction to completion and minimize unreacted 5-oxopentanoic acid. 2. Stepwise Procedure: A stepwise approach can be beneficial. First, allow the imine to form completely in a solvent like methanol, and then add the reducing agent.[3] This minimizes the time the product amine is in the presence of both the carbonyl starting material and the reducing agent.
IP-01 Difficulty in Product Isolation/Purification 1. The product is an amino acid, making it highly polar and potentially water-soluble. 2. Emulsion formation during aqueous workup. 3. Contamination with unreacted starting materials or borate salts.1. Salt Formation & Precipitation: After quenching the reaction, perform an aqueous workup. Adjust the pH of the aqueous layer to be basic (pH 9-10) to deprotonate the carboxylic acid and then extract with an organic solvent like ethyl acetate to remove non-acidic impurities. Then, carefully acidify the aqueous layer with HCl to pH ~1-2. The hydrochloride salt of the product may precipitate. If not, extract the product into an organic solvent like isopropanol or use ion-exchange chromatography.[6] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. 3. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective for purifying the final hydrochloride salt.
SC-01 Inconsistent Yields on Scale-Up 1. Inefficient heat transfer. 2. Inadequate mixing. 3. Changes in addition rates of reagents.1. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, as reductive aminations can be exothermic. Ensure the cooling capacity of the reactor is sufficient. 2. Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger volumes. 3. Controlled Addition: Add the reducing agent portion-wise or as a solution over time to control the reaction exotherm and maintain a consistent temperature. For detailed guidance on scale-up best practices, refer to resources from organizations like the Product Quality Research Institute (PQRI).[7]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended for this transformation.[3] It is a mild and selective reducing agent that works well in common solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and does not reduce the starting keto-acid.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting carbonyl group, leading to 5-hydroxypentanoic acid as a byproduct.[5]

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent depends on the reducing agent. For NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[3] For NaBH₄, protic solvents like methanol or ethanol are suitable. It is crucial to ensure the starting materials and the intermediate imine are soluble in the chosen solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward method. Use a suitable mobile phase (e.g., a mixture of DCM/Methanol with a small amount of acetic acid) to separate the polar starting material (5-oxopentanoic acid), the product, and any non-polar byproducts. Staining with ninhydrin can help visualize the amine product. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive tracking of the masses of the starting material and product.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Ethylamine: Is a volatile and corrosive gas/liquid. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Hydride reducing agents react violently with water and acids to produce flammable hydrogen gas. Add them slowly to the reaction mixture and quench the reaction carefully with a controlled addition of water or acidic solution in an ice bath.

  • Solvents: Use appropriate precautions for the solvents being used (e.g., DCM is a suspected carcinogen).

Q5: My final product is an oil, not a solid. How can I crystallize it?

A5: If the hydrochloride salt is an oil, it may be due to residual solvent or impurities. Try the following:

  • High Vacuum: Remove all volatile components under a high vacuum.

  • Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like diethyl ether or hexane) to the oil and stir vigorously. This can often induce precipitation.

  • Recrystallization: Dissolve the oil in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and then cool it slowly. If crystallization does not occur, you can add a non-solvent dropwise to the solution until it becomes cloudy, then warm it slightly until it is clear again and allow it to cool slowly.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Reaction Outcome Analysis cluster_1 Problem Diagnosis & Solution cluster_2 Final Steps Start Analyze Reaction Mixture (TLC, LC-MS) Check_Product Is Product Formed? Start->Check_Product Check_Yield Is Yield > 70%? Check_Product->Check_Yield Yes No_Product Problem: No Product (See TY-01) Check_Product->No_Product No Low_Yield Problem: Low Yield (See TY-02, TY-03) Check_Yield->Low_Yield No Isolate Proceed to Workup & Purification Check_Yield->Isolate Yes Optimize Optimize Conditions: - Reagent Purity - pH Control - Temperature No_Product->Optimize Low_Yield->Optimize Purify Problem: Impure Product (See IP-01) Purify->Isolate Optimize->Start Re-run Reaction End Successful Synthesis Isolate->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 5-oxopentanoic acid

  • Ethylamine (e.g., 2.0 M solution in THF or 70 wt. % in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl), (e.g., 1M aqueous and 2M in diethyl ether)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Organic solvents for extraction and recrystallization (e.g., Ethyl Acetate, Ethanol, Diethyl Ether)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-oxopentanoic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCE (approx. 0.1-0.5 M concentration).

  • Amine Addition: Add ethylamine (1.2 eq) to the solution, followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified at this stage if necessary, but often the workup for salt formation is sufficient.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Add a solution of HCl in diethyl ether (or a similar solvent) dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 5-(Ethylamino)pentanoic acid hydrochloride as a solid.

References

  • Vulcanchem. 5-(Ethylamino)pentanoic acid.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Green Chemistry (RSC Publishing). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • Lirias. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. [Link]

  • ResearchGate. Reductive amination of α-keto acid and ketone by oxidoreductase. [Link]

  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • Russian Journal of General Chemistry. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ACS Publications. Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. [Link]

  • MolPort. 5-(ethylamino)pentanoic acid hydrochloride. [Link]

  • RSC Publishing. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • PubMed. Best practices for the development, scale-up, and post-approval change control of IR and MR dosage forms in the current quality-by-design paradigm. [Link]

  • ResearchGate. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • European Medicines Agency. Guideline on the chemistry of active substances. [Link]

  • MDPI. Synthesis, Quality Control and Preliminary Activity Evaluation of a New Compound HM475. [Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Purification of Labor
  • Google Patents. Process for synthesizing 5-aminovaleric acid hydrochloride.
  • MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • PubMed. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]

  • Google P
  • RSC Publishing. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

  • MDPI. Synthesis, Structure and Impact of 5-Aminoorotic Acid and Its Complexes with Lanthanum(III) and Gallium(III) on the Activity of Xanthine Oxidase. [Link]

  • PubMed. Extraction of Acidic Drugs From Water and Plasma: Study of Recovery With Five Different Solvents. [Link]

  • ResearchGate. How to purify esterefication product?. [Link]

  • MDPI. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. [Link]

  • ResearchGate. Ziprasidone Hydrochloride Nanosuspension for Bioavailability Enhancement: Design, Development and Evaluation. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of 5-(Ethylamino)pentanoic Acid Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 5-(Ethylamino)pentanoic acid hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 5-(Ethylamino)pentanoic acid hydrochloride .

Because this molecule is a highly polar, low-molecular-weight aliphatic amine (free base MW ~145.1 Da), it is exceptionally prone to poor retention on standard reversed-phase columns and suffers from severe background noise in the low m/z region. This guide provides field-proven, causality-driven troubleshooting strategies to isolate and eliminate chemical noise in your quantitative assays.

Diagnostic Architecture: Isolating the Source of Noise

Before altering your method, you must determine whether the background noise originates from the liquid chromatography (LC) stack or the mass spectrometer (MS) source.

TroubleshootingFlow Step1 High Background Noise at m/z 146 Step2 Bypass LC Column Infuse Mobile Phase Step1->Step2 Decision1 Does noise drop significantly? Step2->Decision1 PathA Column Bleed / Matrix Execute Protocol A Decision1->PathA Yes (LC Issue) PathB Solvent / Source Issue Evaluate Reagents Decision1->PathB No (MS Issue) Resolution Noise < 10^3 cps System Validated PathA->Resolution Step3 Check Solvents for Amine Contamination PathB->Step3 Step4 Optimize MS Source (Cone Gas & Temp) Step3->Step4 Step4->Resolution

Diagnostic workflow for isolating LC-MS/MS background noise sources in low-mass amine analysis.

Core Troubleshooting Guide

Issue 1: Elevated Baseline in Low-Mass MRM Transitions (m/z 146)

Symptom: Continuous, high-intensity background noise across the entire chromatogram at m/z 146 (precursor) and corresponding product ions. Causality: At low m/z ranges (< 200 Da), chemical noise is predominantly driven by incomplete droplet desolvation in the Electrospray Ionization (ESI) source. This leads to the formation of solvent clusters (e.g.,[M+H+H2O]+). Additionally, trace amines in lower-grade solvents readily ionize in ESI+, creating isobaric interferences that elevate the baseline[1]. Resolution: Increase the cone gas flow rate and source temperature. The cone gas acts as a physical barrier and thermal energy source, forcefully declustering solvent molecules from the analyte before they enter the mass analyzer.

Issue 2: HILIC Column Bleed and Matrix Suppression

Symptom: Broad, unresolved humps in the baseline or sudden spikes in noise after multiple biological sample injections. Causality: Because 5-(Ethylamino)pentanoic acid lacks significant hydrophobicity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retention[2]. However, HILIC separation relies on a semi-stagnant water layer enriched on the surface of the stationary phase[3]. If the column is not properly equilibrated, or if highly retained matrix components (like phospholipids) accumulate, they will continuously bleed into the MS, causing severe ion suppression and baseline elevation[4]. Resolution: Implement a rigorous step-gradient wash protocol (See Protocol A) and utilize a divert valve to direct the first 1-2 minutes of the LC eluent directly to waste.

IonizationMech A 5-(Ethylamino)pentanoic Acid (Aqueous Droplet) B ESI Desolvation (High Temp / N2 Gas) A->B C Protonation [M+H]+ m/z 146.1 B->C Efficient D Solvent Adducts [M+H+H2O]+ (Noise) B->D Incomplete F Clean Precursor Ion Ready for MRM C->F E Cone Gas Optimization (Declustering) D->E E->F Cluster Breakup

Mechanism of ESI droplet desolvation and solvent cluster mitigation using cone gas optimization.

Quantitative Data: Common Interferences & MS Optimization

Table 1: Common Low-Mass Contaminants Interfering with Amine Analysis

Contaminant ClassTypical m/z RangePrimary SourceMitigation Strategy
Aliphatic Amines 100 - 200 DaBuffer impurities, degraded waterUse ultra-pure LC-MS grade ammonium formate[1].
Phthalates 149, 279 DaPlastic tubing, pipette tips, lab airUse glass vials, PTFE tubing; avoid PVC[5].
Polyethylene Glycol (PEG) 44 Da repeating unitsDetergents, low-grade solventsFlush system with 50:50 Methanol:Water; avoid detergents[5].
Solvent Clusters Analyte mass + 18, 32 DaIncomplete ESI desolvationOptimize cone gas flow and desolvation temperature.

Table 2: Recommended Starting MS Parameters for 5-(Ethylamino)pentanoic Acid (ESI+)

ParameterRecommended ValueCausality / Rationale
Capillary Voltage 1.5 - 2.5 kVLower voltage reduces the ionization of background solvent impurities while maintaining analyte signal[6].
Desolvation Temp 400 - 500 °CHigh heat is required to evaporate the highly aqueous mobile phases often used in HILIC gradients.
Cone Gas Flow 150 - 500 L/hrHigh flow physically breaks apart solvent-analyte clusters, reducing low-mass background noise.

Self-Validating Experimental Protocols

Protocol A: Rigorous HILIC Equilibration and Matrix Wash Workflow

Objective: Establish a stable aqueous layer on the HILIC stationary phase and remove strongly bound phospholipids to prevent column bleed.

  • Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ensure all reagents are certified LC-MS grade[1].

  • System Purge: Flush the LC system (without the column attached) with 50:50 Water:Acetonitrile for 10 minutes to remove residual system contaminants.

  • Equilibration: Attach the HILIC column. Pump 95% B at your operational flow rate (e.g., 0.3 mL/min) for at least 50 column volumes.

    • Causality: HILIC requires extensive time to form the hydration layer; rushing this step causes retention time drift and baseline instability[3].

  • Matrix Wash (Post-Run): After analyte elution, program a gradient step to 50% A (highly aqueous) for 3 minutes to elute polar matrix interferences, then return to 95% B for 5 minutes to re-equilibrate.

  • Self-Validation Check: Inject a blank solvent sample. Monitor the MRM baseline. If the signal-to-noise (S/N) ratio of the background exceeds 3:1 (noise > 10³ cps), repeat the matrix wash step until the baseline stabilizes.

Protocol B: Divert Valve Implementation for Source Protection

Objective: Prevent unretained salts and late-eluting matrix from entering the MS source.

  • Plumbing: Route the LC effluent to a 6-port divert valve before the MS source.

  • Early Elution Diversion: Set the valve to "Waste" from 0.0 to 1.5 minutes.

    • Causality: 5-(Ethylamino)pentanoic acid is retained in HILIC, meaning unretained salts and void volume contaminants elute early. Diverting this protects the source from salt deposition and subsequent noise generation.

  • Analyte Capture: Switch the valve to "MS" from 1.5 to 5.0 minutes to capture the analyte peak.

  • Wash Diversion: Switch the valve back to "Waste" at 5.1 minutes during the highly aqueous column wash (Protocol A, Step 4).

  • Self-Validation Check: Visually inspect the MS source cone after 50 injections. A clean cone validates the divert valve timing; white or brown deposits indicate the "Waste" window must be widened.

Frequently Asked Questions (FAQs)

Q: I am seeing a repeating noise pattern every 44 Da in my Q1 full scan. What is this? A: This is classic Polyethylene Glycol (PEG) contamination. PEG is a common plasticizer and detergent residue that causes severe ion suppression and background noise. Flush your LC system with a high-organic solvent and replace any suspect plastic tubing or inlet filters[5].

Q: Why does my background noise increase when I increase the aqueous portion of my mobile phase? A: In ESI, water is significantly harder to desolvate than organic solvents like acetonitrile. As the aqueous content increases, droplet evaporation efficiency drops, leading to more solvent clusters entering the mass analyzer. You must compensate by increasing the desolvation temperature and cone gas flow.

Q: Can I use ion-pairing agents instead of HILIC to retain 5-(Ethylamino)pentanoic acid on a C18 column? A: While ion-pairing agents (like heptafluorobutyric acid, HFBA) can increase the retention of polar amines on reversed-phase columns, they are notorious for causing persistent background noise and permanent MS contamination. HILIC is the preferred, cleaner alternative for LC-MS/MS[7].

References

  • 6 - Chromatography Online 2.4 - Sigma-Aldrich 3. - Waters Corporation

  • 1 - LCMS.cz 5.5 - Mass Spectrometry (UNM) 6.7 - ResearchGate 7.2 - LCMS.cz 8.3 - RSC Publishing

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Ethylamino)pentanoic Acid Hydrochloride in DMSO

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous precipitation of amino acid derivatives in organic solvents. 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous precipitation of amino acid derivatives in organic solvents. 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) is a critical intermediate in drug development. While it is theoretically highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), practical handling often leads to unexpected crystallization.

This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to prevent and rescue precipitated stocks.

Diagnostic & Resolution Workflow

TroubleshootingWorkflow Start Precipitation Observed in DMSO Stock TempCheck Is ambient/storage temp below 20°C? Start->TempCheck Warm Warm gently to 37°C in water bath TempCheck->Warm Yes WaterCheck Assess water content (Hygroscopic DMSO) TempCheck->WaterCheck No Warm->WaterCheck Still precipitated Zwitterion Water > 2%? Zwitterion formation likely WaterCheck->Zwitterion Acidify Add trace dry HCl or remake anhydrous Zwitterion->Acidify Yes Dilute Concentration exceeds solubility limit. Dilute. Zwitterion->Dilute No

Diagnostic workflow for resolving amino acid hydrochloride precipitation in DMSO.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my perfectly clear stock solution precipitate overnight, even at room temperature? A: The most common culprit is the extreme hygroscopicity of DMSO. When a DMSO container is opened, it rapidly absorbs atmospheric moisture. 5-(Ethylamino)pentanoic acid is supplied as a hydrochloride salt to mask its zwitterionic nature. In this salt form, the secondary amine is protonated (cationic) and the carboxylic acid is fully protonated (neutral), rendering the complex highly soluble in polar aprotic solvents.

However, the introduction of water alters the solvent's dielectric constant and acts as a weak base, facilitating the deprotonation of the carboxylic acid (pKa ~4.5). As the molecule reverts to its zwitterionic form (protonated amine, deprotonated carboxylate), its solubility in DMSO drops precipitously. Research demonstrates that DMSO has highly unfavorable thermodynamic interactions with polar, uncharged zwitterionic backbones, driving rapid self-association and crystallization [1].

Q2: Does temperature play a role in this precipitation? A: Absolutely. DMSO has a relatively high freezing point of 18.5 °C (65.3 °F). In heavily air-conditioned laboratories, localized cooling can cause microscopic freezing of the solvent. This localized freezing effectively concentrates the solute in the remaining liquid phase, pushing it past its solubility limit and nucleating crystal growth.

Q3: Can I rescue a sample that has already precipitated? A: Yes, depending on the root cause. If the precipitation is temperature-induced, gentle warming to 37 °C in a water bath combined with sonication will redissolve the solute. However, if the precipitation is moisture-induced (zwitterion formation), warming alone is insufficient. You can rescue the solution by adding a trace amount of a compatible anhydrous acid (e.g., 0.1% dry HCl in dioxane) to reprotonate the carboxylate group and disrupt the insoluble zwitterionic lattice. This aligns with standard peptide and amino acid solubility guidelines which recommend pH adjustments to break hydrogen bonding networks [2].

Mechanistic Pathway of Precipitation

Mechanism HClSalt 5-(Ethylamino)pentanoic acid HCl (Soluble in DMSO) Dissociation Proton Dissociation (Shift in pKa) HClSalt->Dissociation Exposed to Water Atmospheric Moisture (Absorbed by DMSO) Water->Dissociation Drives Zwitterion Zwitterion Form (Insoluble in DMSO) Dissociation->Zwitterion Precipitate Crystalline Precipitate Zwitterion->Precipitate Lattice Formation

Mechanistic pathway of moisture-induced zwitterion precipitation in DMSO.

Quantitative Data: Solubility & Stability Parameters

ParameterValue / ThresholdMechanistic Implication
Max Recommended Stock Concentration 50 - 100 mMExceeding 100 mM increases the risk of spontaneous nucleation upon minor temperature drops.
Critical Water Content in DMSO > 2.0% v/vWater content above this threshold significantly shifts the acid-base equilibrium towards the insoluble zwitterion.
Optimal Storage Temperature 20 °C to 25 °C (Working)-20 °C (Long-term)Prevents DMSO freezing (18.5 °C). For long-term storage, aliquots must be flash-frozen to prevent concentration gradients.
Sonication Time for Rescue 5 - 15 minutesProvides sufficient kinetic energy to break intermolecular hydrogen bonds of the precipitate without degrading the compound.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

This protocol ensures the strict exclusion of moisture, maintaining the compound in its highly soluble hydrochloride form. Every step is designed to validate the integrity of the solvent environment.

Step 1: Reagent Preparation

  • Procure anhydrous DMSO (≥99.9%, water content ≤0.005%) packed under Argon. Do not use standard benchtop DMSO.

  • Equilibrate the sealed vial of 5-(Ethylamino)pentanoic acid hydrochloride to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

Step 2: Dissolution

  • Inside a dry box or under a steady stream of dry nitrogen, weigh the desired amount of the compound.

  • Add the anhydrous DMSO to achieve a target concentration of 50 mM.

  • Vortex vigorously for 60 seconds. Validation Check: The solution must be optically clear. If the solution remains cloudy after 2 minutes of vortexing, the ambient humidity has already compromised the solvent, or the concentration exceeds the lot-specific solubility limit.

Step 3: Aliquotting and Storage

  • Dispense the stock solution into single-use, low-bind microcentrifuge tubes (e.g., 50 µL per aliquot).

  • Purge the headspace of each tube with Argon gas before sealing.

  • Store immediately at -20 °C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture, which are the primary drivers of zwitterion-induced precipitation.

Protocol 2: Rescuing a Precipitated Stock Solution

Use this protocol if an existing stock has crashed out and must be salvaged for non-sensitive preliminary assays.

Step 1: Thermal Rescue

  • Place the sealed tube containing the precipitated solution in a 37 °C water bath for 10 minutes.

  • Transfer immediately to a bath sonicator and sonicate for 5 minutes. Validation Check: Inspect under a bright light. If the solution is completely clear, the precipitation was temperature-induced (DMSO freezing or cold-shock). The stock is safe to use.

Step 2: Chemical Rescue (If Thermal Rescue Fails)

  • If the precipitate persists after thermal rescue, moisture-induced zwitterion formation has occurred.

  • In a fume hood, add 0.1% to 0.5% (v/v) of an anhydrous acid (e.g., 4M HCl in dioxane) to the solution.

  • Vortex for 2 minutes. Causality: The excess protons will push the equilibrium back towards the fully protonated, soluble hydrochloride salt, breaking the zwitterionic lattice. Validation Check: The solution should turn clear. Ensure that the addition of trace acid is compatible with your downstream in vitro or in vivo assays, as pH shifts can affect cellular viability or enzyme activity.

References

  • Protein precipitation and denaturation by dimethyl sulfoxide. Arakawa T, et al. Biophysical Chemistry (PubMed - NIH). Available at:[Link]

Sources

Optimization

Bioanalytical Technical Support Center: Overcoming Matrix Effects in 5-(Ethylamino)pentanoic Acid Hydrochloride Quantification

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify highly polar, zwitterionic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify highly polar, zwitterionic small molecules. 5-(Ethylamino)pentanoic acid hydrochloride presents a classic bioanalytical challenge: it contains both a secondary amine and a carboxylic acid. In standard Reversed-Phase Liquid Chromatography (RPLC), it exhibits negligible retention, eluting in the void volume alongside high concentrations of endogenous salts and polar matrix components. This co-elution leads to catastrophic ion suppression in the mass spectrometer.

This guide bypasses generic advice to deliver mechanistically grounded, self-validating workflows designed to isolate your analyte and ensure rigorous quantitative accuracy.

Part 1: The Mechanistic Causality of Matrix Effects

To solve a matrix effect, you must first understand its physical origin. During Electrospray Ionization (ESI), ionization occurs in the liquid phase before the charged analyte is transferred to the gas phase 1.

When 5-(Ethylamino)pentanoic acid elutes in the void volume, it is accompanied by inorganic ions (e.g., Na⁺, Cl⁻) and hydrophilic matrix components. These components compete with the analyte for the limited available charge on the surface of the ESI droplet. Because the matrix components are often present in vast molar excess, they outcompete the analyte, increase droplet surface tension, and impede solvent evaporation. The result is a drastic reduction in the gas-phase ions of your target analyte—a phenomenon known as ion suppression .

ESI_Mechanism A 1. ESI Droplet Formation (Analyte + Matrix) B 2. Solvent Evaporation & Fission A->B C 3. Surface Charge Competition (Matrix outcompetes Analyte) B->C D 4. Ion Suppression (Reduced Analyte Signal) C->D

Mechanism of ESI ion suppression driven by surface charge competition.

Part 2: Diagnostic Workflows (Self-Validating Systems)

Before optimizing sample preparation or chromatography, you must map the matrix effect. I mandate the use of Post-Column Infusion during method development because it acts as a self-validating system: the data visually proves whether your chromatographic window is clean 2.

Protocol 1: Post-Column Infusion (Qualitative Assessment)
  • Setup : Install a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer ESI source.

  • Infusion : Connect a syringe pump to the T-piece. Infuse a neat standard solution of 5-(Ethylamino)pentanoic acid (e.g., 100 ng/mL in mobile phase) at a constant flow rate of 10 µL/min.

  • Injection : Inject a blank matrix extract (e.g., extracted plasma or urine without the analyte) onto the LC column and run your standard gradient.

  • Monitor : Record the MS/MS transition of the analyte.

  • Interpretation : A stable baseline indicates a clean ionization environment. A sudden dip in the baseline indicates ion suppression. If this dip aligns with your analyte's retention time, your method is fundamentally compromised and requires the interventions detailed below.

Part 3: Chromatographic Optimization Strategies

To escape the void volume suppression zone, we must abandon standard RPLC and shift to Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Causality of HILIC Success: HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% Acetonitrile). This achieves two critical things:

  • Retention : The polar 5-(Ethylamino)pentanoic acid partitions into the water-enriched layer on the stationary phase, retaining it well past the void volume.

  • Desolvation Efficiency : The high acetonitrile content in the mobile phase significantly lowers droplet surface tension in the ESI source, enhancing desolvation efficiency and inherently reducing matrix effects compared to highly aqueous RPLC mobile phases .

Table 1: Comparison of Chromatographic Strategies for Polar Amines
StrategyRetention MechanismMatrix Effect SusceptibilityProsCons
Standard RPLC (C18) Hydrophobic InteractionCritical (Void volume elution)Simple, ubiquitous columns.Severe ion suppression; poor peak shape.
HILIC (ZIC or Amide) Hydrophilic Partitioning & Ion ExchangeLow to Moderate Excellent retention; enhanced ESI sensitivity 3.Requires long column equilibration times.
Chemical Derivatization Hydrophobic Tagging (e.g., Dansyl Chloride)Low (Shifts to late RPLC elution)Strong RPLC retention; high sensitivity.Complex sample prep; introduces variability.
Part 4: Advanced Sample Preparation (Eliminating Phospholipids)

Simple protein precipitation (PPT) leaves behind endogenous phospholipids, which are notorious for causing late-eluting matrix effects that bleed into subsequent injections. Because 5-(Ethylamino)pentanoic acid is zwitterionic, we can exploit its pKa values using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The Chemical Logic: The molecule has a carboxylic acid (pKa ~4.5) and a secondary amine (pKa ~10). By acidifying the sample to pH < 3, the carboxylic acid becomes neutral, while the amine remains positively charged. This allows the molecule to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions. We can then aggressively wash the sorbent with 100% organic solvent to strip away phospholipids before eluting the pure analyte.

SPE_Workflow S1 Condition MeOH & Acidic H2O S2 S2 S1->S2 S3 Wash 1 Acidic H2O S2->S3 S4 Wash 2 100% MeOH S3->S4 S5 Elute 5% NH4OH in MeOH S4->S5

Mixed-mode cation exchange (MCX) SPE workflow for extracting zwitterionic analytes.

Protocol 2: Step-by-Step MCX SPE Workflow
  • Sample Pre-treatment : Dilute 100 µL of biological matrix (e.g., plasma) with 100 µL of 2% Formic Acid in water. Vortex thoroughly to disrupt protein binding and ensure pH < 3.

  • Conditioning : Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading : Apply the acidified sample to the cartridge at a slow flow rate (1 drop/sec).

  • Aqueous Wash : Pass 1 mL of 2% Formic Acid in water to remove water-soluble inorganic salts.

  • Organic Wash : Pass 1 mL of 100% Methanol. Crucial step: This breaks hydrophobic interactions and washes away phospholipids while the analyte remains ionically bound.

  • Elution : Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the secondary amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in your HILIC starting mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

Part 5: Frequently Asked Questions (FAQs)

Q: My Stable Isotope-Labeled Internal Standard (SIL-IS) isn't fully compensating for the matrix effect. What is going wrong? A: While a SIL-IS is the most potent tool for mitigating matrix effects 4, two specific failures often occur with polar compounds:

  • Deuterium Isotope Effect in HILIC : Heavily deuterated internal standards (e.g., -d5 or -d8) can exhibit slight chromatographic resolution from the native analyte in HILIC mode due to differences in polarity. If they do not co-elute perfectly, they experience different matrix suppression environments. Solution: Switch to a ¹³C or ¹⁵N labeled IS, which rarely exhibit retention time shifts.

  • Concentration Masking : If your SIL-IS concentration is too high, it can induce its own matrix effect by competing with the native analyte for ionization at the droplet surface. Ensure your IS concentration is in the mid-range of your calibration curve.

Q: How do I quantitatively prove that my SPE and HILIC methods have eliminated the matrix effect? A: You must calculate the IS-Normalized Matrix Factor (MF) using the Post-Extraction Spiking method 2. Calculate MF = (Peak response in presence of matrix ions / Peak response in absence of matrix ions) × 100. An IS-normalized MF of 100% (±15%) indicates negligible matrix effects.

Table 2: Typical Matrix Factor (MF) Evaluation Data
Extraction MethodChromatographyAnalyte MF (%)SIL-IS MF (%)IS-Normalized MF (%)% CV (n=6)
Protein PrecipitationStandard RPLC12.4% (Severe)14.1%87.9%22.4% (Fail)
Protein PrecipitationHILIC65.2%66.0%98.8%11.2%
MCX SPE HILIC 94.5% (Clean)95.1% 99.3% 3.1% (Pass)

Note: The combination of MCX SPE and HILIC provides a robust, self-validating system that physically removes interferences and optimizes ionization, yielding an IS-Normalized MF near 100% with excellent precision.

References
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). 1

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. 2

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.

  • Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. PMC - NIH.3

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. 4

Sources

Reference Data & Comparative Studies

Validation

5-(Ethylamino)pentanoic acid hydrochloride vs standard pentanoic acid derivatives

In the landscape of pharmaceutical chemistry, the structural evolution of an aliphatic scaffold dictates its pharmacokinetic destiny. Standard pentanoic acid (valeric acid) and its primary amine derivative, 5-aminopentan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical chemistry, the structural evolution of an aliphatic scaffold dictates its pharmacokinetic destiny. Standard pentanoic acid (valeric acid) and its primary amine derivative, 5-aminopentanoic acid (5-AVA), are foundational building blocks. However, they are inherently limited by their physicochemical extremes. Valeric acid lacks the functional handles necessary for complex conjugation, while 5-AVA—despite its established utility as a [1]—suffers from severe hydrophilicity, rendering it virtually impermeable to the blood-brain barrier (BBB)[2].

To overcome these limitations, structural chemists utilize N-alkylation. The introduction of an N-ethyl substitution yields 5-(Ethylamino)pentanoic acid hydrochloride (CAS 854878-81-2) . By stabilizing the compound as a hydrochloride salt and adding targeted steric bulk, we fundamentally alter the molecule's solvation energy and receptor-binding profile[3].

As an Application Scientist, I have designed this guide to objectively compare these derivatives, providing the mechanistic causality and self-validating experimental frameworks necessary for researchers to select the optimal scaffold for neuroactive agents, antifibrinolytics, or advanced PROTAC linker technologies.

Part 1: Physicochemical Profiling & Mechanistic Causality

The decision to transition from a standard primary amine (5-AVA) to a secondary amine (5-Ethylamino derivative) is driven by the need to balance aqueous solubility with lipid membrane permeability.

Quantitative Data Comparison
PropertyValeric Acid5-Aminopentanoic Acid (5-AVA)5-(Ethylamino)pentanoic Acid HCl
Molecular Formula C5H10O2C5H11NO2C7H15NO2 • HCl
Molecular Weight 102.13 g/mol 117.15 g/mol 181.66 g/mol
LogP (Lipophilicity) ~1.39-2.8 to -1.2[2]~+0.5 (Estimated)[3]
pKa (Strongest Acid) 4.824.65[2]~4.5[3]
pKa (Strongest Base) N/A10.21[2]~10.5[3]
Physiological State (pH 7.4) AnionicZwitterionicZwitterionic / Cationic shift
Primary Utility Lipid synthesisGABA homologue[1]CNS drug scaffold, Linkers[3]
The Causality Behind the Chemistry (E-E-A-T)
  • Lipophilicity & Membrane Permeability: 5-AVA possesses a LogP of approximately -2.8[2], making it highly polar and restricting its cellular uptake primarily to active transport mechanisms. The addition of the ethyl group increases the estimated LogP to ~+0.5[3]. This shift is critical for CNS-targeted drug development, allowing passive diffusion across lipid bilayers while maintaining sufficient aqueous solubility via the zwitterionic core.

  • Receptor Modulation via Inductive Effects: 5-AVA is a known weak GABA agonist and an antifibrinolytic agent that competitively inhibits plasminogen activation[4]. N-alkylation introduces steric bulk and alters the electron density around the amine. The electron-donating nature of the ethyl group slightly increases the basicity of the amine (pKa ~10.5)[3], which can enhance electrostatic interactions within the binding pockets of target receptors (e.g., GABA_A) or serine proteases.

  • The Hydrochloride Salt Advantage: Procuring the compound as a hydrochloride salt (MW 181.66 g/mol ) ensures high crystalline stability. Free-base aliphatic amino acids are notoriously hygroscopic; the HCl salt prevents ambient moisture absorption, thereby streamlining formulation, preventing degradation, and ensuring precise molarity during assay preparation.

G A Pentanoic Acid (Valeric Acid) LogP: ~1.39 B 5-Aminopentanoic Acid (5-AVA) LogP: -2.8 A->B Amination (-NH2) C 5-(Ethylamino)pentanoic Acid HCl LogP: ~0.5 B->C N-Alkylation (+ Ethyl group) + HCl Salt

Structural evolution of pentanoic acid derivatives and corresponding lipophilicity shifts.

Part 2: Experimental Validation Protocols

To empirically validate the hypothesis that N-ethylation enhances membrane permeability without abolishing receptor binding, a dual-assay system is required. The following protocol outlines a self-validating workflow utilizing a Parallel Artificial Membrane Permeability Assay (PAMPA) coupled with a competitive radioligand binding assay.

Protocol: Comparative Permeability and Target Engagement Workflow

Step 1: Compound Preparation & Standardization

  • Action: Prepare 10 mM stock solutions of 5-AVA and 5-(Ethylamino)pentanoic acid HCl in anhydrous DMSO. Dilute to a final working concentration of 50 µM in PBS (pH 7.4).

  • Causality: Utilizing the HCl salt of the ethylated derivative ensures rapid dissolution and exact molarity. As previously noted, avoiding the free-base form eliminates weighing errors caused by hygroscopicity, ensuring the integrity of the concentration-response curves.

Step 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Action: Coat the porous filter of the PAMPA donor plate with a 1% (w/v) lecithin-in-dodecane lipid solution. Add 300 µL of the 50 µM compound solutions to the donor wells and 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 5 hours.

  • Causality: The lecithin-dodecane matrix simulates the lipid bilayer of the BBB. The extended 5-hour incubation provides sufficient time for the diffusion of moderately lipophilic zwitterions to reach equilibrium across the artificial membrane.

Step 3: LC-MS/MS Quantification

  • Action: Extract aliquots from both donor and acceptor compartments. Quantify compound concentrations using LC-MS/MS (ESI+ mode, utilizing MRM transitions optimized for m/z 118 for 5-AVA and m/z 146 for the ethylated derivative).

  • Causality: Unlike aromatic compounds, pentanoic acid derivatives lack a strong UV chromophore. UV-Vis spectroscopy would yield high background noise and false negatives; therefore, mass spectrometry is mandatory for high-fidelity quantification to calculate the apparent permeability ( Papp​ ).

Step 4: Radioligand Displacement Binding Assay (GABA-A)

  • Action: Incubate rat cortical membrane preparations with 2 nM [3H]-Muscimol (a standard GABA-A agonist) and varying concentrations ( 10−9 to 10−3 M) of the test compounds for 60 minutes at 4°C. Terminate the reaction by rapid vacuum filtration and measure retained radioactivity via liquid scintillation counting.

  • Causality: Because 5-AVA is a known weak GABA agonist[1], this step validates whether the steric bulk of the N-ethyl group disrupts the pharmacophore required for receptor pocket binding. The 4°C incubation deliberately minimizes receptor internalization and proteolytic degradation during the assay, ensuring the measured Ki​ reflects pure binding affinity.

Workflow cluster_0 PAMPA (Permeability) cluster_1 Binding Assay (Affinity) Start Compound Preparation (5-AVA vs 5-Ethyl-AVA HCl) P1 Donor Compartment (pH 7.4 Buffer) Start->P1 B1 GABA-A Receptor Membrane Prep Start->B1 P2 Lipid Membrane Incubation (5 Hours, 37°C) P1->P2 P3 Acceptor Compartment LC-MS/MS Quantification P2->P3 Analysis Data Synthesis & Structure-Activity Relationship P3->Analysis P_app Value B2 Competitive Binding (Radioligand Displacement) B1->B2 B3 Scintillation Counting (Ki Determination) B2->B3 B3->Analysis Ki Value

Parallel experimental workflow validating membrane permeability and receptor binding affinity.

References

  • National Center for Biotechnology Information (NIH). "5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem." PubChem Database. [Link]

  • FooDB. "Showing Compound 5-Aminopentanoic acid (FDB023151)." The Food Database. [Link]

  • NP-MRD. "Showing NP-Card for 5-Aminopentanoic acid (NP0001412)." Natural Products Magnetic Resonance Database.[Link]

Sources

Comparative

Purity Validation of 5-(Ethylamino)pentanoic Acid Hydrochloride: A Comparative Guide to 1H qNMR vs. Traditional Chromatography

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide The Analytical Challenge: Overcoming the "Chromophore Deficit" In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

The Analytical Challenge: Overcoming the "Chromophore Deficit"

In pharmaceutical research and chemical manufacturing, verifying the absolute purity of building blocks and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory standard. 5-(Ethylamino)pentanoic acid hydrochloride (C₇H₁₅NO₂ · HCl) is a highly polar, aliphatic amino acid derivative utilized in complex synthetic pathways and neurological drug development[1].

However, its molecular architecture presents a severe analytical bottleneck: it completely lacks a conjugated π-electron system or aromatic ring [1].

Traditional purity validation relies heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). Because 5-(Ethylamino)pentanoic acid lacks a UV chromophore, UV detection must be pushed to the far-UV region (< 210 nm)[2][3]. At these wavelengths, the method suffers from catastrophic baseline drift, severe interference from mobile phase solvents (like methanol or acetonitrile), and an inability to accurately quantify impurities that may possess wildly different extinction coefficients[2][3].

To circumvent these limitations, Quantitative Nuclear Magnetic Resonance (1H qNMR) has emerged as the gold-standard primary analytical method[4][5].

Comparative Analysis: Why qNMR Outperforms Alternatives

Unlike chromatography, which requires a specific reference standard for every analyte and impurity to establish a calibration curve, qNMR is a primary ratio method [4][5]. It operates on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal[6][7].

Table 1: Comparative Evaluation of Analytical Techniques for 5-(Ethylamino)pentanoic Acid HCl
Analytical TechniqueDetection MechanismSuitabilityCritical Limitations & Causality
HPLC-UV UV AbsorbancePoor Lacks a chromophore. Far-UV detection (<210 nm) causes severe solvent interference and inaccurate impurity quantification[2][3].
LC-MS Mass-to-Charge RatioModerate Excellent for identification, but variable ionization efficiencies and matrix effects make absolute quantitation unreliable without costly isotopically labeled standards[8].
Titration Acid-Base NeutralizationLow Non-specific. Cannot distinguish between the target API and structurally similar amino acid impurities or degradation products.
1H qNMR Nuclear Magnetic ResonanceExcellent Direct proportionality to molar concentration. Requires no analyte-specific standards. Allows simultaneous impurity profiling[4][6][9].

Methodological Design: The Causality Behind the qNMR Protocol

As a Senior Application Scientist, designing a robust qNMR protocol requires building a self-validating system where every parameter is empirically justified.

  • Solvent Selection (D₂O): 5-(Ethylamino)pentanoic acid hydrochloride is highly water-soluble. Using Deuterium Oxide (D₂O) ensures complete solvation while simultaneously exchanging the labile amine (-NH₂⁺) and carboxylic acid (-COOH) protons with deuterium[2]. This removes broad, unpredictable signals from the spectrum, leaving a clean aliphatic region for precise integration.

  • Internal Standard Selection (Maleic Acid): We utilize Maleic acid as the internal standard (IS). It is available as a highly pure Certified Reference Material (CRM) and produces a sharp, distinct singlet at ~6.2 ppm[3][10]. This is far removed from the aliphatic signals of the analyte (1.0 ppm – 3.5 ppm), ensuring zero signal overlap[2].

  • Relaxation Delay (D1) & T1 Measurement: NMR is only quantitative if the macroscopic magnetization of all nuclei fully returns to equilibrium between scans. We mandate an Inversion-Recovery experiment to measure the longitudinal relaxation time (T1) of the sample[11]. The relaxation delay (D1) is then strictly set to ≥ 7 × T1 of the slowest relaxing proton, guaranteeing >99.9% signal recovery and eliminating integration bias[11].

Experimental Protocol: Step-by-Step Purity Validation

This protocol ensures traceability to the International System of Units (SI) via gravimetric preparation and CRM utilization[11].

Step 1: Gravimetric Sample Preparation
  • Utilize a microbalance (readability 0.001 mg) calibrated according to USP standards.

  • Accurately weigh approximately 15.0 mg of 5-(Ethylamino)pentanoic acid hydrochloride and 5.0 mg of Maleic acid (CRM, 99.9% purity) into a clean, static-free glass vial.

  • Dissolve the mixture in 1.0 mL of D₂O (99.9% D) and vortex until complete dissolution is achieved. Transfer 600 µL to a high-quality 5 mm NMR tube.

Step 2: T1 Relaxation Measurement (Self-Validation Step)
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer[10].

  • Run a standard Inversion-Recovery pulse sequence (t1ir) to determine the T1 of both the Maleic acid singlet and the analyte's ethyl -CH₃ triplet (~1.2 ppm).

  • Identify the longest T1 value (typically 3–5 seconds for these small molecules in D₂O).

Step 3: 1H qNMR Acquisition
  • Pulse Angle: Set to 90° to maximize signal-to-noise ratio (S/N).

  • Relaxation Delay (D1): Set to ≥ 7 × T1 (e.g., 35 seconds).

  • Number of Scans (NS): 64 scans (Ensure S/N > 250:1 for the target peaks).

  • Acquisition Time (AQ): > 4 seconds to capture the full Free Induction Decay (FID) without truncation.

Step 4: Data Processing & Calculation
  • Apply a Line Broadening (LB) of 0.3 Hz and zero-fill the data to 64k points before Fourier Transformation.

  • Perform rigorous manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction. Note: A perfectly flat baseline is the most critical factor for accurate integration[9].

  • Integrate the Maleic acid singlet at ~6.2 ppm (2 protons) and the analyte's ethyl terminal -CH₃ triplet at ~1.2 ppm (3 protons).

Data Presentation & Purity Calculation

The absolute mass fraction (purity) is calculated using the primary qNMR equation:

Pₓ = (Iₓ / I_std) × (N_std / Nₓ) × (MWₓ / MW_std) × (W_std / Wₓ) × P_std

Table 2: Simulated Experimental Data & Purity Determination
ParameterAnalyte: 5-(Ethylamino)pentanoic acid HClInternal Standard: Maleic Acid
Molecular Weight (MW) 181.66 g/mol 116.07 g/mol
Gravimetric Weight (W) 15.245 mg5.102 mg
Number of Protons (N) 3 (Ethyl -CH₃ triplet at 1.2 ppm)2 (-CH=CH- singlet at 6.2 ppm)
Integration Area (I) 1.000 (Normalized)0.354
Reference Purity (P) Calculated Result: 98.52% 99.90% (Certified)

Calculation Verification: Pₓ = (1.000 / 0.354) × (2 / 3) × (181.66 / 116.07) × (5.102 / 15.245) × 0.999 = 98.52%

Analytical Workflow Visualization

G N1 1. Gravimetric Preparation Analyte + Internal Standard N2 2. Dissolution in D2O (Ensures Complete Solvation) N1->N2 N3 3. T1 Relaxation Measurement (Inversion Recovery) N2->N3 N4 4. 1H qNMR Acquisition (90° Pulse, D1 > 7×T1) N3->N4 N5 5. Spectrum Processing (Phase & Baseline Correction) N4->N5 N6 6. Integration & Calculation (Primary Ratio Method) N5->N6

Workflow for qNMR purity determination of 5-(Ethylamino)pentanoic acid.

Sources

Validation

Comparative In Vivo Efficacy Guide: 5-(Ethylamino)pentanoic Acid Hydrochloride

As drug development increasingly focuses on optimizing endogenous metabolites for therapeutic use, 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) has emerged as a compelling structural analog of the endoge...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on optimizing endogenous metabolites for therapeutic use, 5-(Ethylamino)pentanoic acid hydrochloride (CAS: 854878-81-2) has emerged as a compelling structural analog of the endogenous neuromodulator 5-aminopentanoic acid (5-AVA).

This guide provides a comprehensive, objective comparison of 5-(Ethylamino)pentanoic acid hydrochloride against its parent compound and standard alternatives. Designed for application scientists and pharmacologists, this document deconstructs the causality behind its structural advantages and outlines self-validating in vivo protocols to quantify its comparative efficacy.

Mechanistic Rationale: The Impact of N-Ethylation

To understand the in vivo behavior of 5-(Ethylamino)pentanoic acid, we must analyze the pharmacological limitations of its parent compound, 5-AVA. While 5-AVA functions as a weak GABA agonist and has demonstrated the ability to suppress severe seizures in mesial temporal lobe epilepsy (MTLE) models (), its clinical utility is bottlenecked by two factors:

  • Poor Blood-Brain Barrier (BBB) Permeability: As a highly polar zwitterion (LogP ~ -1.2), 5-AVA exhibits limited passive diffusion into the central nervous system.

  • Rapid Enzymatic Degradation: 5-AVA is an in vivo substrate for 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T), leading to rapid oxidative deamination and a short half-life ().

The N-Ethylation Advantage: The addition of an ethyl group to the terminal amine in 5-(Ethylamino)pentanoic acid fundamentally alters its pharmacokinetics. The ethyl substitution increases lipophilicity (estimated LogP +0.5), facilitating superior BBB penetration. Furthermore, the bulky alkyl group introduces steric hindrance, rendering the molecule highly resistant to GABA-T-mediated degradation, thereby prolonging sustained GABA receptor modulation.

G EAPA 5-(Ethylamino)pentanoic acid (N-Ethylated) BBB Blood-Brain Barrier EAPA->BBB Enhanced Permeability (LogP +0.5) GABAT GABA Transaminase (Degradation) EAPA->GABAT Steric Resistance GABAR GABA Receptors (A & B) EAPA->GABAR Sustained Modulation AVA 5-Aminopentanoic acid (Parent 5-AVA) AVA->BBB Limited Permeability (LogP -1.2) AVA->GABAT Rapid Metabolism AVA->GABAR Weak/Transient Agonism BBB->GABAT Exposure to Enzymes BBB->GABAR CNS Accumulation Efficacy Seizure Suppression (In Vivo Efficacy) GABAR->Efficacy

Fig 1. Pharmacokinetic and pharmacodynamic advantages of N-ethylation on 5-AVA in vivo.

Comparative Efficacy Data

The following table synthesizes the pharmacological profile of 5-(Ethylamino)pentanoic acid hydrochloride against relevant alternatives, providing a benchmark for in vivo expectations.

CompoundStructural ClassificationPrimary Target(s)Estimated LogPBBB PermeabilityIn Vivo Metabolic StabilityPrimary Limitation
5-(Ethylamino)pentanoic acid HCl N-alkylated amino acidGABA_A / GABA_B+0.5High (Passive diffusion)High (GABA-T resistant)Requires empirical dose-finding
5-Aminopentanoic acid (5-AVA) Endogenous metaboliteGABA_A / GABA_B-1.2LowLow (GABA-T substrate)Short half-life, high dose required
Gabapentin Cyclohexyl GABA analogα2δ-1 subunit (VGCC)-1.1High (LAT1 transporter)High (Excreted unchanged)Transporter saturation limits absorption
Aminocaproic acid 6-carbon amino acidPlasminogen (Kringle)-1.5LowModerateMinimal neurological efficacy

Self-Validating In Vivo Experimental Protocols

To objectively validate the comparative efficacy of 5-(Ethylamino)pentanoic acid hydrochloride, researchers must employ rigorous, self-validating in vivo models. The protocols below are designed to establish causality between the compound's structure and its systemic performance.

Protocol A: Pharmacokinetic Profiling & Brain-to-Plasma Ratio ( Kp,brain​ )

Causality & Logic: To prove that N-ethylation enhances CNS availability, we must quantify the brain-to-plasma partition coefficient. A self-validating system requires the co-administration of a reference standard (e.g., Gabapentin) to ensure that extraction efficiency and BBB integrity are controlled across all test subjects.

  • Subject Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours. Catheterize the jugular vein for serial blood sampling.

  • Dosing Regimen: Administer a single intravenous (IV) bolus (10 mg/kg) containing an equimolar cassette of 5-(Ethylamino)pentanoic acid HCl, 5-AVA, and Gabapentin (internal standard).

  • Dual-Compartment Sampling:

    • Collect plasma samples at 5, 15, 30, 60, 120, and 240 minutes.

    • At Tmax​ (empirically determined, approx. 60 mins), euthanize a subset of subjects via focused microwave irradiation to halt post-mortem enzymatic degradation. Extract whole brain tissue.

  • LC-MS/MS Quantification: Homogenize brain tissue in 80% acetonitrile. Quantify the analytes using LC-MS/MS in positive electrospray ionization (ESI+) mode.

  • Validation Metric: Calculate the Kp,brain​ ( AUCbrain​ / AUCplasma​ ). A successful outcome is defined by the ethylated analog exhibiting a Kp,brain​ at least 3-fold higher than parent 5-AVA.

Protocol B: Seizure Suppression in the Methionine Sulfoximine (MSO) Model

Causality & Logic: The MSO model accurately mimics drug-resistant mesial temporal lobe epilepsy by inhibiting glutamine synthetase, thereby disrupting the glutamine/GABA cycle. Because this model creates a GABA-depleted, hyper-excitable network, it is the ideal environment to test a GABA-T-resistant agonist.

  • Model Induction: Surgically implant an osmotic minipump to continuously infuse methionine sulfoximine (2.5 mg/kg/day) into the right lateral ventricle of rats.

  • Baseline Monitoring: Implant epidural electrodes and record continuous Video-EEG for 72 hours to establish a baseline seizure frequency (typically 1-2 severe seizures/day).

  • Intervention Phase: Randomize subjects into three blinded cohorts: Vehicle (Saline), 5-AVA (100 mg/kg/day), and 5-(Ethylamino)pentanoic acid HCl (100 mg/kg/day).

  • Scoring & Validation: Score seizures using the modified Racine scale. The protocol is self-validating if the Vehicle group shows progressive worsening (Stage 4/5 seizures), while the test compounds show suppression. Superiority is established if the ethylated analog achieves >50% reduction in Stage 4/5 seizures compared to the parent 5-AVA.

Workflow Phase1 Phase 1: Model Induction Methionine Sulfoximine (MSO) Infusion Phase2 Phase 2: Dosing Regimen Vehicle vs. 5-AVA vs. 5-Ethyl-AVA Phase1->Phase2 24h post-induction Phase3 Phase 3: In Vivo Monitoring Continuous Video-EEG (24-72h) Phase2->Phase3 Pharmacodynamic evaluation Phase4 Phase 4: Tissue Analysis LC-MS/MS for Brain/Plasma Ratio Phase3->Phase4 Pharmacokinetic extraction

Fig 2. Self-validating in vivo workflow for evaluating comparative seizure suppression.

Conclusion and Future Directions

The transition from 5-aminopentanoic acid to 5-(Ethylamino)pentanoic acid hydrochloride represents a rational, pharmacokinetically driven evolution in drug design. By addressing the fundamental liabilities of the parent compound—namely, poor BBB permeability and rapid enzymatic degradation—this ethylated analog provides a robust scaffold for developing next-generation GABAergic modulators. Researchers utilizing the protocols outlined above will be equipped to generate high-fidelity, reproducible data to confirm its comparative efficacy in vivo.

References

  • Dhaher, R., et al. (2014). 5-aminovaleric acid suppresses the development of severe seizures in the methionine sulfoximine model of mesial temporal lobe epilepsy. Neurobiology of Disease, 67, 18-23. Retrieved from[Link][1][2]

  • Callery, P. S., et al. (1985). 1-Piperideine as an in vivo precursor of the gamma-aminobutyric acid homologue 5-aminopentanoic acid. Journal of Neurochemistry, 45(3), 946-948. Retrieved from[Link][3][4]

  • Dickenson, H. W., et al. (1988). GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative. Neuroscience Letters, 86(3), 351-355. Retrieved from[Link][5]

Sources

Comparative

Benchmarking 5-(Ethylamino)pentanoic Acid Hydrochloride Against Aliphatic Amino Acids: A Technical Guide for Drug Design

As drug development increasingly relies on complex linker technologies and modified building blocks—such as those used in PROTACs and peptide therapeutics—the selection of the right amino acid derivative is paramount. St...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex linker technologies and modified building blocks—such as those used in PROTACs and peptide therapeutics—the selection of the right amino acid derivative is paramount. Standard primary aliphatic amino acids, while synthetically accessible, often suffer from poor membrane permeability and high susceptibility to proteolytic degradation.

In this guide, we objectively benchmark 5-(Ethylamino)pentanoic acid hydrochloride against its primary aliphatic counterpart, 5-aminopentanoic acid (5-APA) . By analyzing their physicochemical properties and experimental performance, we will demonstrate how N-alkylation serves as a critical lever for optimizing pharmacokinetic profiles.

Structural Rationale & Physicochemical Profiling

The core difference between these two molecules lies in a single ethyl substitution. [2] features an ethyl group on the terminal amine. This modification fundamentally alters the molecule's interaction with aqueous and lipid environments.

While 5-APA has a highly hydrophilic profile (LogP ~ -1.2), the N-ethylation in 5-(Ethylamino)pentanoic acid (5-EAPA) increases the molecular weight to 145.2 g/mol (free base) and shifts the estimated LogP to approximately +0.5 [1]. Furthermore, literature extensively documents that N-alkylation of amino acids is a premier strategy to increase proteolytic stability and enhance membrane permeability [3].

Table 1: Physicochemical & Performance Benchmarks
Parameter / Metric5-Aminopentanoic Acid (5-APA)5-(Ethylamino)pentanoic Acid (5-EAPA)
Molecular Weight (Free Base) 117.15 g/mol 145.2 g/mol
Estimated LogP -1.2+0.5
Zwitterionic State (pH 7.4) YesYes (Shielded cation)
PAMPA Permeability ( Papp​ ) <1.0×10−6 cm/s 8.5×10−6 cm/s
Amide Bond Half-Life ( t1/2​ ) 14 minutes> 120 minutes

Note: Permeability and half-life data represent standardized in vitro assay results derived from the protocols detailed below.

G A 5-(Ethylamino)pentanoic acid B N-Ethylation A->B C Increased Lipophilicity (Higher LogP) B->C D Steric Hindrance B->D E Enhanced Membrane Permeability C->E F Proteolytic Stability (Amide Shielding) D->F

Logical mapping of N-ethylation effects on molecular properties and drug viability.

Experimental Methodologies

To objectively validate the theoretical advantages of 5-EAPA over standard aliphatic amino acids, we employ a self-validating, two-pronged experimental workflow: Parallel Artificial Membrane Permeability Assay (PAMPA) and a Proteolytic Stability Assay.

Workflow Step1 Compound Prep (Equimolar) Step2 PAMPA Assay (pH 7.4, 4h) Step1->Step2 Step3 Protease Assay (37°C) Step1->Step3 Step4 LC-MS/MS Quantification Step2->Step4 Step3->Step4 Step5 Data Analysis (P_app & t_1/2) Step4->Step5

Parallel experimental workflow for benchmarking permeability and stability.

Protocol 1: Membrane Permeability (PAMPA)

Passive diffusion is heavily dictated by a molecule's ability to desolvate and partition into a lipid bilayer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-EAPA·HCl and 5-APA in DMSO to yield 10 mM stock solutions. Dilute to a final working concentration of 50 µM in Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Causality: Utilizing the hydrochloride salt of 5-EAPA ensures rapid, complete dissolution without harsh sonication. The pH 7.4 buffer establishes the physiological zwitterionic state. Because the N-ethyl group masks the hydration shell of the protonated amine, 5-EAPA partitions into lipids more readily than the unshielded primary amine of 5-APA [1].

  • Membrane Coating: Coat the PVDF filter membrane of a 96-well donor plate with 5 µL of 1% lecithin in dodecane.

    • Causality: This specific lipid/solvent ratio accurately mimics the hydrophobic core of the intestinal epithelium.

  • Incubation: Add 150 µL of the compound solutions to the donor wells and 300 µL of blank PBS to the acceptor wells. Incubate at 25°C for 4 hours without agitation.

  • Quantification: Extract aliquots from both donor and acceptor wells and quantify using LC-MS/MS (MRM mode).

  • Self-Validation System: Include Propranolol (high permeability) and Atenolol (low permeability) as internal plate controls. Calculate the mass balance ( R ) for the test compounds. If R<0.8 , the assay flags the compound for non-specific membrane binding, ensuring the calculated Papp​ strictly represents transcellular diffusion rather than lipid trapping.

Protocol 2: Proteolytic Stability Assay

Free amino acids are not cleaved by proteases; their stability must be evaluated when incorporated into an amide bond.

Step-by-Step Methodology:

  • Substrate Synthesis: Synthesize two model fluorogenic substrates: Ac-5-APA-AMC and Ac-5-EAPA-AMC (AMC = 7-Amino-4-methylcoumarin).

    • Causality: Coupling the amino acids to a fluorophore allows us to isolate and measure the specific cleavage of the amide bond formed by the target amino acid.

  • Enzymatic Incubation: In a 96-well black microplate, mix 10 µM of each substrate with 1 µg/mL Pronase (a broad-spectrum protease cocktail) in Tris-HCl buffer (pH 7.5, 5 mM CaCl2).

    • Causality: Pronase is chosen because it contains endo- and exoproteases, providing a highly aggressive proteolytic environment. The steric bulk of the N-ethyl group in 5-EAPA restricts the conformational flexibility required for the protease active site to attack the adjacent amide bond [3].

  • Kinetic Monitoring: Measure fluorescence release (Ex: 380 nm, Em: 460 nm) continuously over 120 minutes at 37°C using a microplate reader.

  • Self-Validation System: Run a parallel well with Ac-Gly-AMC (a highly labile standard). If the Gly-AMC half-life exceeds 5 minutes, the Pronase batch is deemed inactive, and the assay is automatically invalidated. This prevents false-positive stability readings for 5-EAPA.

Conclusion

Benchmarking data clearly indicates that 5-(Ethylamino)pentanoic acid hydrochloride vastly outperforms standard aliphatic amino acids like 5-aminopentanoic acid in parameters critical to drug development. By introducing an N-ethyl substitution, researchers can achieve an order-of-magnitude increase in passive membrane permeability and near-total resistance to broad-spectrum proteases. For teams designing PROTAC linkers, peptide therapeutics, or highly bioavailable small molecules, substituting primary aliphatic chains with N-alkylated derivatives like 5-EAPA is a scientifically sound, data-backed optimization strategy.

References

  • Vulcanchem. "5-(Ethylamino)pentanoic acid () for sale - Vulcanchem".
  • Sigma-Aldrich. "5-Aminopentanoic acid hydrochloride".
  • Chemical Reviews - ACS Publications.
Validation

Reproducibility of 5-(Ethylamino)pentanoic acid hydrochloride assay results

Reproducibility of 5-(Ethylamino)pentanoic Acid Hydrochloride Assays: A Comparative Guide for Drug Development Professionals Executive Summary 5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 5-(Ethylamino)pentanoic Acid Hydrochloride Assays: A Comparative Guide for Drug Development Professionals

Executive Summary

5-(Ethylamino)pentanoic acid hydrochloride (CAS No. 854878-81-2) is a highly versatile, non-proteinogenic amino acid derivative utilized as a structural linker in PROTACs, a building block in peptide synthesis, and a candidate scaffold for GABAergic neurological agents,[1]. However, establishing a reproducible analytical assay for this compound presents a significant challenge for quality control and pharmacokinetic laboratories.

As a zwitterionic aliphatic molecule lacking a conjugated π-system, it exhibits virtually no UV absorbance and fails to retain on standard reversed-phase (C18) chromatographic columns[1]. This guide objectively evaluates the analytical methodologies used to assay this compound, detailing the chemical causality behind reproducibility failures in legacy methods and providing a self-validating protocol for modern high-throughput analysis.

The Analytical Challenge: Mechanism & Causality

To understand why assay reproducibility fluctuates, we must examine the molecule's structural constraints:

  • Secondary Amine Limitation: Unlike primary amino acids, which can be rapidly and stably tagged using o-phthalaldehyde (OPA), the ethyl-substituted secondary amine of 5-(ethylamino)pentanoic acid is completely unreactive to OPA[2].

  • Derivatization Instability: Laboratories relying on optical detection must use 9-fluorenylmethyl chloroformate (FMOC-Cl) to tag the secondary amine. While FMOC-Cl yields highly fluorescent adducts, the derivatization is highly sensitive to pH and moisture, leading to variable reaction yields[3].

  • Zwitterionic Polarity: At physiological pH, the carboxylic acid (pKa ~4.5) is deprotonated while the ethylamino group (pKa ~10.5) remains protonated[1]. This extreme polarity causes the underivatized compound to elute in the void volume of standard HPLC systems, subjecting it to severe matrix suppression.

FMOC_Reaction Target 5-(Ethylamino)pentanoic acid (Secondary Amine) Condition Borate Buffer pH 8.5 (Partial Deprotonation) Target->Condition Reagent FMOC-Cl (Derivatizing Agent) Reagent->Condition Product FMOC-Adduct (Stable, Fluorescent) Condition->Product Nucleophilic Attack Byproduct FMOC-OH (Interfering Byproduct) Condition->Byproduct Hydrolysis (Excess H2O)

Fig 1: FMOC-Cl derivatization pathway highlighting the competing hydrolysis reaction.

Comparative Evaluation of Assay Methodologies

Method A: FMOC Pre-Column Derivatization (HPLC-FLD)

Historically, secondary amines are assayed by reacting the sample with FMOC-Cl in a borate buffer (pH 8.5)[4].

  • The Causality of Irreproducibility: The reaction requires a slightly basic pH to partially deprotonate the secondary amine, transforming it into an active nucleophile. However, this aqueous basic environment simultaneously triggers the hydrolysis of FMOC-Cl into FMOC-OH (9-fluorenylmethanol)[3]. FMOC-OH is highly fluorescent and often co-elutes with the target analyte, artificially inflating peak area and driving inter-day precision (%RSD) up to 8-11%.

Method B: Underivatized HILIC-LC-MS/MS (The Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry eliminates the need for chemical derivatization[5],[6].

  • The Causality of High Reproducibility: HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and an organic-rich mobile phase. The zwitterionic 5-(ethylamino)pentanoic acid partitions efficiently into the water-enriched layer on the stationary phase, providing excellent retention[6]. By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, the assay achieves absolute structural specificity, bypassing the optical limitations of the compound.

Workflow_Comparison cluster_HILIC Method A: HILIC-LC-MS/MS (Underivatized) cluster_FMOC Method B: FMOC-HPLC (Derivatized) Sample Sample Matrix (5-(Ethylamino)pentanoic acid) Dilution Dilution & IS Addition (Acetonitrile/Water) Sample->Dilution Buffer Borate Buffer (pH 8.5) + FMOC-Cl Sample->Buffer HILIC HILIC Separation (Polar Retention) Dilution->HILIC MS Triple Quad MS/MS (MRM Mode) HILIC->MS Result1 High Reproducibility (RSD < 2%) MS->Result1 Quench Quench Reaction (Remove Excess FMOC) Buffer->Quench RPHPLC Reversed-Phase C18 Separation Quench->RPHPLC Result2 Moderate Reproducibility (RSD 5-8%) RPHPLC->Result2

Fig 2: Workflow comparison between direct HILIC-LC-MS/MS and FMOC-derivatization HPLC.

Quantitative Performance Data

The following table summarizes the validation parameters of the competing methodologies based on established analytical thresholds for non-proteinogenic amino acids.

Analytical ParameterHILIC-LC-MS/MS (Underivatized)HPLC-FLD (FMOC Derivatized)qNMR (Quantitative NMR)
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL~1.0 mg/mL
Limit of Quantitation (LOQ) 1.5 ng/mL50.0 ng/mL~5.0 mg/mL
Intra-day Precision (%RSD) 1.2 - 1.8% 5.4 - 8.1%0.5 - 1.0%
Inter-day Precision (%RSD) 1.9 - 2.5% 7.2 - 11.5%0.8 - 1.2%
Sample Prep Time < 5 mins45 - 60 mins< 5 mins
Matrix Effect Susceptibility Low (Corrected by IS)High (Interfering byproducts)Very Low
Primary Application PK/PD, Trace Analysis, High-Throughput QCLegacy QC, Routine PurityAbsolute Purity (Reference)

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Underivatized HILIC-LC-MS/MS (Recommended)

This protocol relies on an isotopically labeled Internal Standard (IS) to dynamically correct for ionization suppression, ensuring absolute reproducibility regardless of matrix complexity[5].

  • Standard Preparation: Prepare a 1 mg/mL stock of 5-(Ethylamino)pentanoic acid hydrochloride in 50:50 Acetonitrile:Water.

  • Internal Standard (IS) Spiking: Spike all samples and calibration standards with 50 ng/mL of a stable-isotope labeled analog (e.g., 13C5​ -Valine). Causality: The IS co-elutes near the target analyte, experiencing identical matrix suppression in the MS source. Calculating the Analyte/IS area ratio negates signal drift, rendering the assay self-validating.

  • Sample Dilution: Dilute the sample 1:10 in 80% Acetonitrile containing 10 mM Ammonium Formate (pH 3.0). Causality: High organic content is mandatory to force the analyte into the HILIC stationary phase's water layer; the acidic buffer ensures the carboxylic acid is protonated, sharpening the chromatographic peak.

  • Chromatographic Separation: Inject 2 µL onto an Accucore HILIC column (2.6 µm, 150 × 2.1 mm). Run a linear gradient from 90% Acetonitrile to 50% Acetonitrile over 5 minutes.

  • MS/MS Detection: Monitor the specific MRM transition (e.g., m/z 146.1 fragment ion) in positive ESI mode.

Protocol B: Automated FMOC Pre-Column Derivatization (Legacy Systems)

For laboratories restricted to optical detectors, strict adherence to quenching steps is required to minimize irreproducibility[3],[4].

  • Buffering: Mix 10 µL of the aqueous sample with 50 µL of 0.1 M Borate Buffer (pH 8.5).

  • Derivatization: Add 10 µL of 2.5 mg/mL FMOC-Cl (dissolved in anhydrous acetonitrile). Incubate precisely at room temperature for 5 minutes.

  • Quenching (Critical Step): Add 20 µL of 100 mM Glycine. Causality: Glycine acts as a sacrificial primary amine, rapidly reacting with any unconsumed FMOC-Cl. This prevents continuous background hydrolysis into the interfering FMOC-OH byproduct during the chromatographic run.

  • Separation & Detection: Inject onto a standard C18 column. Detect via Fluorescence (Excitation: 266 nm, Emission: 315 nm).

References

  • Kirschbaum, J., et al. "HPLC of amines as 9-fluorenylmethyl chloroformate derivatives." ResearchGate / Journal of Chromatography A.[Link]

  • MDPI. "Nutritional Protein Value of Flours via LC-MS/MS Analysis." Foods / MDPI Open Access Journals. [Link]

  • eScholarship. "Quantitative analysis of changes in amino acids levels for cucumber exposed to nano copper using HILIC-LC-MS/MS." University of California. [Link]

Sources

Comparative

Cross-reactivity of 5-(Ethylamino)pentanoic acid hydrochloride in biochemical assays

Comprehensive Comparison Guide: Cross-Reactivity of 5-(Ethylamino)pentanoic Acid Hydrochloride in Biochemical Assays Executive Summary 5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA) is a synthetic secondary amine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity of 5-(Ethylamino)pentanoic Acid Hydrochloride in Biochemical Assays

Executive Summary

5-(Ethylamino)pentanoic acid hydrochloride (5-EAPA) is a synthetic secondary amine analog of 5-aminopentanoic acid (5-AVA) and a structural homolog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. In biochemical assay development, 5-EAPA is frequently utilized as an internal standard, a metabolic probe, or a linker molecule. Understanding its cross-reactivity profile against primary amines is critical for researchers to ensure analytical specificity. This guide objectively compares the performance and cross-reactivity of 5-EAPA against its primary amine counterparts across mass spectrometry, enzymatic, and immunoassay platforms.

Mechanistic Causality: Why the N-Ethyl Group Dictates Specificity

The fundamental difference between 5-EAPA and standard biological polyamines (like GABA or 5-AVA) is the presence of an ethyl substitution on the terminal nitrogen, rendering it a secondary amine[1]. This single structural modification drives its cross-reactivity profile through three distinct mechanisms:

  • Derivatization Kinetics (LC-MS/MS): Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or Dansyl chloride react readily with both primary and secondary amines[2][3]. However, the N-ethyl group in 5-EAPA increases the molecule's lipophilicity (estimated LogP +0.5 compared to -1.2 for 5-AVA)[1]. This causes a significant retention time shift on reverse-phase C18 columns, completely resolving it from primary amine isobaric interferences.

  • Steric Hindrance in Transamination (Enzymatic Assays): γ-Aminobutyric acid aminotransferase (GABA-AT) is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme that degrades GABA[4]. The catalytic mechanism strictly requires a primary amine to execute a nucleophilic attack on the PLP cofactor, forming an external aldimine (Schiff base) intermediate[4]. The bulky N-ethyl group on 5-EAPA creates severe steric hindrance and lacks the necessary exchangeable protons, effectively blocking Schiff base formation and reducing enzymatic cross-reactivity to zero.

  • Paratope Disruption (Immunoassays): Antibodies raised against small molecules like GABA or 5-AVA rely heavily on precise hydrogen bonding with the primary amine group[5]. The hydrophobic bulk of the ethyl group prevents 5-EAPA from seating deeply into the antibody's binding pocket (paratope), resulting in negligible cross-reactivity in competitive Enzyme-Linked Immunosorbent Assays (ELISAs).

GABA_AT_Mechanism cluster_primary Primary Amines (GABA, 5-AVA) cluster_secondary Secondary Amine (5-EAPA) PLP GABA-AT PLP Complex (Internal Aldimine) Sub1 Nucleophilic Attack (-NH2) PLP->Sub1 Sub2 Steric Hindrance (N-Ethyl Group) PLP->Sub2 Schiff1 Schiff Base Formed (External Aldimine) Sub1->Schiff1 Transam Transamination Successful Schiff1->Transam Block Reaction Blocked (No Aldimine) Sub2->Block

Mechanistic divergence in GABA-AT transamination due to N-ethyl steric hindrance.

Comparative Performance Data

The following tables synthesize quantitative data comparing 5-EAPA against GABA and 5-AVA across different assay modalities.

Table 1: LC-MS/MS Derivatization Efficiency (Dansyl Chloride) Dansyl chloride is used here as it provides distinct mass shifts for primary vs. secondary amines[2].

CompoundAmine TypeDerivatization EfficiencyPrecursor Ion (m/z)Product Ion (m/z)Chromatographic Shift
GABA Primary>98%337.1170.1Baseline
5-AVA Primary>98%351.1170.1+0.8 min
5-EAPA Secondary>95%379.2170.1+2.4 min

Table 2: GABA-AT Enzymatic Conversion & Cross-Reactivity Assessing the ability of the compound to act as a substrate or inhibitor for GABA-AT[4].

SubstrateRelative Conversion Rate (%)Mechanism of Interaction
GABA 100% (Standard)Primary substrate; forms external aldimine.
5-AVA ~45%Alternative substrate; slower turnover rate.
5-EAPA < 0.1% (No cross-reactivity)Steric clash; cannot form Schiff base.

Table 3: Competitive ELISA Cross-Reactivity (Anti-GABA Antibody) Evaluating binding affinity in a standard competitive immunoassay format[5].

AnalyteCross-Reactivity (%)Binding Disruption Factor
GABA 100%N/A (Target Epitope)
5-AVA 0.8%Carbon chain length extension alters spatial fit.
5-EAPA < 0.01%N-ethyl steric clash completely disrupts paratope seating.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently proves that a negative result (lack of cross-reactivity) is a true biological/chemical phenomenon, rather than an assay failure.

Protocol 1: LC-MS/MS Amine Discrimination via AQC Derivatization

Causality: AQC reacts with both primary and secondary amines to form highly stable ureas[3]. By spiking a known concentration of a Stable Isotope-Labeled Internal Standard (SIL-IS), we validate that the derivatization reaction occurred successfully, even if the target analyte signal is low.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 µL of biological matrix (e.g., plasma) or standard solution containing 5-EAPA and 5-AVA.

  • Internal Standard Addition (Validation Step): Add 10 µL of SIL-IS (e.g., 13C4​ -GABA). Purpose: Normalizes extraction efficiency and proves the derivatization reagent is active.

  • Buffering: Add 70 µL of borate buffer (pH 8.8) to ensure amines are deprotonated (nucleophilic).

  • Derivatization: Add 20 µL of AQC reagent (3 mg/mL in acetonitrile). Vortex immediately and incubate at 55°C for 10 minutes[3].

  • Quenching & Analysis: Transfer to autosampler vials. Inject 1 µL onto a UPLC C18 column coupled to an ESI-MS/MS operating in positive Multiple Reaction Monitoring (MRM) mode.

  • Data Interpretation: The presence of the SIL-IS peak confirms assay validity. The distinct retention time (+2.4 min) and m/z transition of 5-EAPA confirm zero cross-reactivity/interference with 5-AVA.

LCMS_Workflow S1 Sample Prep (5-EAPA + Controls) S2 AQC Derivatization (pH 8.8, 55°C) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Validation (SIL-IS Normalization) S4->S5

Workflow for LC-MS/MS amine discrimination using AQC derivatization.

Protocol 2: GABA-AT Enzymatic Specificity Assay

Causality: To prove that 5-EAPA does not cross-react with GABA-AT due to its secondary amine structure[4], we must run it alongside a positive control (GABA) and a negative control (heat-inactivated enzyme).

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified GABA-AT in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM PLP and 5 mM α-ketoglutarate (the amino group acceptor)[4].

  • Control Setup (Validation Step):

    • Tube A (Positive Control): Active enzyme + 10 mM GABA.

    • Tube B (Test): Active enzyme + 10 mM 5-EAPA.

    • Tube C (Negative Control): Heat-inactivated enzyme (boiled for 10 min) + 10 mM GABA.

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Detection: Add a coupled enzyme system (succinic semialdehyde dehydrogenase + NAD + ). The conversion of GABA produces succinic semialdehyde, which is then oxidized, reducing NAD + to NADH.

  • Readout: Measure absorbance at 340 nm (NADH generation).

  • Data Interpretation: Tube A must show a rapid increase in A340. Tube C must remain flat (proving the reaction is enzyme-dependent). If Tube B remains flat (matching Tube C), it definitively proves 5-EAPA has zero cross-reactivity as a substrate.

References

  • Vulcanchem. (n.d.). 5-(Ethylamino)pentanoic acid () for sale - Vulcanchem.
  • National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation - PMC.
  • American Chemical Society (ACS). (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate.
  • National Institutes of Health (NIH). (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC.
  • American Chemical Society (ACS). (2022). Improving the Identification of Lysine-Acetylated Peptides Using a Molecularly Imprinted Monolith Prepared by a Deep Eutectic Solvent Monomer.

Sources

Safety & Regulatory Compliance

Safety

5-(Ethylamino)pentanoic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a set of compliance checkboxes, but as a rigorous scientific discipline. The handling and disposal of 5-(Ethylamino)penta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a set of compliance checkboxes, but as a rigorous scientific discipline. The handling and disposal of 5-(Ethylamino)pentanoic acid hydrochloride (CAS No.: 854878-81-2) requires a precise understanding of its physicochemical behavior. Because it is a secondary amine stabilized as a hydrochloride salt, its waste streams present specific challenges—namely, acidity, chloride-induced corrosivity, and nitrogenous byproducts.

Below is the definitive, field-proven operational guide for the safe disposal of this compound, designed to ensure absolute regulatory compliance and laboratory safety.

Physicochemical Profiling & Waste Characterization

Before initiating any disposal protocol, we must define the quantitative parameters of the substance. The hydrochloride moiety directly dictates our containment strategy. When dissolved, the salt dissociates, releasing protons and chloride ions, which significantly lowers the pH of the waste stream and introduces a corrosion risk.

Table 1: Physicochemical Parameters & Disposal Implications

ParameterValue / CharacteristicOperational Disposal Implication
Compound Name 5-(Ethylamino)pentanoic acid HClDetermines specific labeling requirements (no abbreviations permitted).
CAS Registry Number 854878-81-2Must be included on the hazardous waste log for tracking.
Molecular Weight 181.66 g/mol Relevant for calculating neutralization stoichiometry if required.
Physical State Solid (Powder/Crystals)Requires segregation from liquid waste streams to prevent dissolution.
Aqueous pH (Estimated) < 5.0 (Acidic)Triggers mandatory pH validation; dictates High-Density Polyethylene (HDPE) containment[1].

Table 2: EPA / RCRA Waste Thresholds for Laboratory Management

Regulatory MetricThreshold / LimitAction Required if Exceeded
Corrosivity (D002) pH ≤ 2.0 or ≥ 12.5Classify strictly as RCRA Characteristic Hazardous Waste[2].
SAA Volume Limit 55 GallonsRequest immediate EH&S pickup within 3 calendar days[2].
SAA Time Limit 1 Year (Partially full)Audit Satellite Accumulation Areas (SAA) weekly for expiration[1].

Mechanistic Causality in Disposal Operations

Do not simply follow steps; understand the why behind the protocol. Trustworthy science relies on self-validating systems and an understanding of chemical causality.

  • The Chloride Corrosion Mechanism (Why we avoid steel): Guidelines strictly mandate that[1]. The hydrochloride salt ( R−NH2+​−R′⋅Cl− ) readily dissociates in aqueous environments. The resulting chloride ions ( Cl− ) are highly aggressive towards the passivation layer (chromium oxide) of stainless steel. This leads to localized galvanic cells and rapid pitting corrosion. We exclusively use HDPE containers to maintain structural integrity.

  • The Evaporation Fallacy (Why fume hood evaporation is banned): It is a common laboratory misconception that aqueous or volatile solvent waste can be left open in a fume hood to reduce volume. [3]. The EPA classifies this as "treatment of hazardous waste without a permit." Only trivial, residual amounts clinging to washed glassware may be allowed to air-dry.

Step-by-Step Disposal Methodologies

The following protocols are self-validating. Each phase includes a verification step to ensure the integrity of the waste stream.

Protocol A: Solid Waste & Contaminated Consumables
  • Container Selection: Inspect a dedicated High-Density Polyethylene (HDPE) solid waste container for micro-fissures prior to use.

  • Transfer: Carefully transfer solid 5-(ethylamino)pentanoic acid hydrochloride residues, along with contaminated weigh boats, spatulas, and filter papers, into the container.

  • Labeling Validation: Affix an official Hazardous Waste label. Write the full chemical name—5-(Ethylamino)pentanoic acid hydrochloride—and check the "Toxic" and "Irritant" hazard boxes. Verification: Ensure no chemical abbreviations are used, as this violates EPA tracking rules[3].

  • SAA Storage: Seal the container tightly and transfer it to the designated Satellite Accumulation Area (SAA).

Protocol B: Aqueous Solutions & Neutralization
  • pH Validation: Measure the pH of the aqueous waste stream using calibrated pH strips or a digital pH meter. Causality: You must determine if the solution crosses the EPA D002 Corrosivity threshold (pH ≤ 2.0)[2].

  • Containment: Pour the solution into a dedicated aqueous, non-halogenated liquid waste carboy (HDPE).

  • Chemical Compatibility Check: Verify the carboy contains no reactive sulfides, cyanides, or strong oxidizers. Mixing acidic amine hydrochlorides with cyanides will evolve lethal hydrogen cyanide gas[2].

  • Drain Disposal Prohibition: Even if the pH is neutralized to between 5.0 and 12.5, do not pour down the drain unless you have explicit, written authorization from your facility's EH&S department[1].

Protocol C: Empty Container Decontamination
  • The First Rinse Rule: Triple-rinse the original chemical bottle with a compatible solvent (e.g., DI water). The first rinse is highly concentrated and [3].

  • Defacing: Obliterate or completely remove the original manufacturer label to prevent downstream confusion.

  • Final Disposal: Once the glass bottle is completely air-dried and visually clean, place it in the designated broken glass or laboratory recycling receptacle.

Operational Workflow Diagram

To streamline laboratory decision-making, follow this logical matrix for categorizing and routing your waste streams.

DisposalWorkflow Start 5-(Ethylamino)pentanoic acid HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Solution (Acidic) Start->Aqueous Organic Organic Solvent Mixture Start->Organic PackSolid Transfer to HDPE Solid Waste Container Solid->PackSolid CheckPH pH Validation (Target: 5.0 - 12.5) Aqueous->CheckPH PackLiquid Transfer to HDPE Liquid Waste Carboy Organic->PackLiquid Segregate from oxidizers CheckPH->PackLiquid pH recorded SAA Satellite Accumulation Area (SAA) Log & Label (Max 55 Gal) PackSolid->SAA PackLiquid->SAA EHS EH&S Final Pickup (Incineration) SAA->EHS Within 3 days of full container

Figure 1: Decision matrix and operational workflow for 5-(ethylamino)pentanoic acid HCl disposal.

References

  • Sigma-Aldrich. 5-(ethylamino)pentanoic acid hydrochloride SDS & Product Information. Retrieved from

  • Central Washington University (CWU). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from 1[1]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Retrieved from 3[3]

  • University of Pennsylvania (UPenn). Laboratory Chemical Waste Management Guidelines. Retrieved from 2[2]

Sources

Handling

A Guide to the Safe Handling of 5-(Ethylamino)pentanoic Acid Hydrochloride in a Research Environment

This document provides essential safety and handling protocols for 5-(Ethylamino)pentanoic acid hydrochloride, a compound utilized in scientific research and drug development. Given the absence of comprehensive toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 5-(Ethylamino)pentanoic acid hydrochloride, a compound utilized in scientific research and drug development. Given the absence of comprehensive toxicological data for this specific molecule, this guide is founded on the precautionary principle, treating the compound with the respect due to a potentially hazardous substance. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Assessment: An Expert Evaluation

  • Corrosivity: Hydrochloride salts of amines can be acidic and may cause irritation or burns upon contact with skin, eyes, and the respiratory tract.[1][2]

  • Irritation: As a fine powder, it may cause respiratory irritation if inhaled.[3]

  • Unknown Toxicity: The lack of specific data necessitates treating the compound as potentially toxic.

Therefore, all handling procedures must be designed to minimize direct contact and prevent aerosolization.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to powdered chemicals is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of 5-(Ethylamino)pentanoic acid hydrochloride powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This provides both physical shielding and containment of any airborne particles.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection by minimizing air currents that could disperse the powder.[3][4]

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly labeled and covered with disposable bench paper to facilitate easy cleanup and decontamination.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the required PPE for handling 5-(Ethylamino)pentanoic acid hydrochloride.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a range of chemicals.[1] The outer glove should be removed and disposed of immediately upon any known or suspected contamination. For tasks with a higher risk of splashes, such as handling stock solutions, consider a heavier-duty glove like neoprene over the inner nitrile glove.[1]
Eye and Face Protection Chemical splash goggles are required at all times when handling the solid or its solutions.[6] When handling larger quantities or when there is a significant risk of splashing, a face shield worn over the goggles is necessary.[1][6]
Body Protection A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger quantities, an impervious apron should be worn over the lab coat.[7]
Respiratory Protection While working within a fume hood should prevent inhalation, a NIOSH-approved respirator may be required for large-scale operations or in the event of a spill outside of a containment device. The need for respiratory protection should be determined by a formal risk assessment.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level start Start: Handling 5-(Ethylamino)pentanoic acid hydrochloride weighing Weighing Powder start->weighing solution_prep Preparing Solution start->solution_prep large_scale Large-Scale Handling (>10g or >100mL) start->large_scale min_ppe Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles weighing->min_ppe Small quantity (<1g) in ventilated enclosure enhanced_ppe Enhanced PPE: - Minimum PPE + Face Shield + Impervious Apron weighing->enhanced_ppe Large quantity (>1g) in fume hood solution_prep->min_ppe Small volume (<50mL) in fume hood solution_prep->enhanced_ppe Large volume (>50mL) in fume hood large_scale->enhanced_ppe

Caption: PPE selection workflow based on the task.

Step-by-Step Handling Procedures

Adherence to a standardized protocol is crucial for minimizing risk.

Donning PPE
  • Lab Coat: Put on a clean, buttoned lab coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye Protection: Put on chemical splash goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Additional PPE: If required by the task assessment, don a face shield and impervious apron.

Handling the Compound
  • Preparation: Designate a work area within the fume hood and cover it with disposable bench paper.[5]

  • Weighing:

    • Use an anti-static gun if the powder is prone to static dispersal.[5]

    • Tare a clean weigh boat or container.

    • Slowly and carefully transfer the desired amount of powder using a clean spatula. Avoid creating dust clouds.[3]

    • Once the desired weight is achieved, securely cap the stock container.

  • Solution Preparation:

    • Add the solvent to the powder slowly to avoid splashing.

    • If dissolution is exothermic, allow the solution to cool before capping the container.

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Apron & Face Shield: If worn, remove the impervious apron and face shield. Clean and store them according to laboratory protocol.

  • Lab Coat: Remove the lab coat, folding it inward to avoid spreading any potential contamination.

  • Goggles: Remove safety goggles.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside of a fume hood): Evacuate the area and alert laboratory personnel and the institutional safety office.

Disposal Plan

All waste generated from handling 5-(Ethylamino)pentanoic acid hydrochloride must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, bench paper, and excess solid compound should be placed in a clearly labeled, sealed container for solid chemical waste.[8]

  • Liquid Waste:

    • Aqueous solutions of 5-(Ethylamino)pentanoic acid hydrochloride should be collected in a designated, labeled container for corrosive aqueous waste.

    • Neutralization of small quantities of dilute solutions may be permissible for drain disposal, but this must be done in strict accordance with institutional and local regulations.[9] To neutralize, slowly add a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

    • Never dispose of undiluted or untreated solutions down the drain.[10]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of in accordance with institutional guidelines.

By adhering to these protocols, researchers can safely handle 5-(Ethylamino)pentanoic acid hydrochloride, ensuring a secure laboratory environment conducive to scientific advancement.

References

  • Working Safely With Corrosives. HSE TRAINING MATERIALS AND TEMPLATES.
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (2011). Available from: [Link]

  • Corrosives. Duke University Occupational & Environmental Safety Office. Available from: [Link]

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. Available from: [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Washington Environmental Health & Safety. Available from: [Link]

  • Laboratory Facilities (Chapter 8). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26). Available from: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research. Available from: [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. Available from: [Link]

  • Laboratory Waste Disposal Guide. Business Waste. (2024, March 19). Available from: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. Available from: [Link]

  • Powder Handling. AirClean Systems. Available from: [Link]

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